(R)-BoroLeu-(+)-Pinanediol-hydrochloride
Description
BenchChem offers high-quality (R)-BoroLeu-(+)-Pinanediol-hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-BoroLeu-(+)-Pinanediol-hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H29BClNO2 |
|---|---|
Molecular Weight |
301.7 g/mol |
IUPAC Name |
3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10?,11?,12?,13?,15-;/m0./s1 |
InChI Key |
XIWVZUJBIPFACB-DONSXDIISA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of BoroLeu Pinanediol Ester Derivatives: A Comprehensive Technical Guide
Introduction: The Convergence of Synthetic Stability and Target Specificity
In the landscape of targeted oncology and medicinal chemistry, proteasome inhibitors represent a cornerstone of therapeutic intervention for malignancies such as multiple myeloma. At the heart of the most potent classes of these inhibitors—such as Bortezomib and MG-262—lies the BoroLeu (leucine boronic acid) pharmacophore.
However, the synthesis, formulation, and delivery of free boronic acids present significant biochemical challenges due to their propensity for oxidation and spontaneous dehydration into boroxines. To circumvent this, researchers utilize pinanediol esters as transient protecting groups or prodrug moieties. This whitepaper deconstructs the structural causality, pharmacodynamics, and self-validating experimental workflows associated with BoroLeu pinanediol ester derivatives.
Chemical Architecture: The Causality of the Pinanediol Ester
The design of a BoroLeu pinanediol ester is a masterclass in steric engineering. The molecule consists of two functional domains: the active leucine-mimetic pharmacophore and the bicyclic pinanediol protecting group.
Steric Hindrance and Synthetic Viability
Free boronic acids are highly reactive. During complex asymmetric synthesis—specifically the Matteson homologation required to build the chiral centers of peptidyl boronic acids—the boron atom must be shielded. (+)-Pinanediol, derived from naturally occurring
Causality: The steric bulk of the pinanediol group prevents undesired nucleophilic attacks and premature hydrolysis during multi-step peptide coupling. Unlike simpler pinacol esters, pinanediol esters offer superior hydrolytic stability, allowing the compound to survive aggressive synthetic environments and formulation processes[2].
Prodrug Activation and Hydrolysis
In physiological environments, the pinanediol ester must be cleaved to unleash the active Lewis acid. While highly stable, the ester undergoes controlled hydrolysis in aqueous media, often accelerated by specific intracellular microenvironments or oxidative stress, transitioning from a protected ester to the active free boronic acid[1][3].
Molecular mechanism of 20S proteasome inhibition by BoroLeu derivatives.Pharmacodynamics: Target Engagement at the 20S Proteasome
Once deprotected, the BoroLeu derivative engages the 20S core particle of the 26S proteasome. The proteasome contains three primary proteolytic sites: caspase-like (
Substrate Mimicry (The "Leu" Causality)
The
Transition-State Stabilization (The "Boro" Causality)
Unlike standard peptide inhibitors that rely on weak non-covalent interactions, boronic acids act as transition-state analogs. The boron atom is
-
The hydroxyl group of the N-terminal threonine (Thr1) in the
5 catalytic site acts as a nucleophile. -
It attacks the empty p-orbital of the boron atom.
-
This shifts the boron from a trigonal planar
geometry to a tetrahedral geometry, forming a reversible covalent boronate adduct[6].
Because this adduct perfectly mimics the tetrahedral intermediate of natural peptide bond hydrolysis, the enzyme is effectively "tricked" and stalled. The inhibition is highly potent but slowly reversible, which is a critical pharmacokinetic advantage over irreversible inhibitors, allowing healthy cells to eventually recover proteasome function[4].
Downstream Cellular Consequences: The NF- B Axis
The primary therapeutic outcome of BoroLeu-mediated proteasome inhibition is the induction of apoptosis in malignant cells. This is driven by the disruption of protein homeostasis.
Normally, the proteasome degrades I
Quantitative Structure-Activity Relationship (SAR) Data
The substitution of a traditional peptide aldehyde (e.g., MG-132) with a peptidyl boronic acid (e.g., MG-262 or Bortezomib) results in a logarithmic increase in potency. The table below summarizes the comparative inhibition kinetics against the
| Compound | Chemical Class | Target Subunit | IC50 / Ki (nM) | Binding Mechanism |
| MG-132 | Peptide Aldehyde | 100 - 1000 nM | Reversible Hemi-acetal | |
| MG-262 | Peptide Boronate | 0.03 - 15 nM | Slowly Reversible Boronate | |
| Bortezomib | Dipeptide Boronate | 0.6 - 2.4 nM | Slowly Reversible Boronate |
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy and mechanism of novel BoroLeu pinanediol esters, researchers must employ self-validating assay systems. Below are the definitive protocols for biochemical and cellular validation.
Protocol 1: In Vitro 20S Proteasome Fluorometric Inhibition Assay
This assay measures the direct inhibition of the
Causality of Design: AMC is highly fluorescent only when cleaved from the peptide. By tracking fluorescence, we directly measure the catalytic velocity of the
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT). Note: DTT is included to maintain the reducing environment required for optimal 20S stability.
-
Enzyme Addition: Add 1 nM of purified human 20S proteasome to a 96-well black opaque microplate.
-
Inhibitor Incubation: Add the BoroLeu derivative at varying concentrations (e.g., 0.1 nM to 1000 nM).
-
Self-Validation Step: Include a vehicle control (DMSO only) to establish maximum enzyme velocity (
), and a positive control (100 nM Bortezomib) to confirm assay sensitivity.
-
-
Equilibration: Incubate for 30 minutes at 37°C. Causality: Because boronic acids are slowly reversible inhibitors, this pre-incubation is mandatory to allow the tetrahedral adduct to reach thermodynamic equilibrium.
-
Substrate Addition: Add 50 µM of Suc-LLVY-AMC substrate to initiate the reaction.
-
Kinetic Read: Measure fluorescence continuously for 60 minutes at Ex/Em = 380/460 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 by plotting the fractional velocity (
) against the log of the inhibitor concentration.
Protocol 2: Cellular Ubiquitin Accumulation Assay (Western Blot)
To prove that the inhibitor penetrates the cell membrane, undergoes necessary deprotection, and engages the target in vivo, we assess the accumulation of polyubiquitinated proteins[8].
Step-by-Step Methodology:
-
Cell Culture: Seed H1299 or RPMI-8226 (multiple myeloma) cells in 6-well plates at
cells/well. -
Treatment: Treat cells with the BoroLeu pinanediol ester at 1x, 5x, and 10x the established in vitro IC50 for 6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: The inhibitors halt post-lysis degradation, preserving the snapshot of the cellular ubiquitome.
-
Protein Quantification: Perform a BCA assay to ensure equal protein loading.
-
Electrophoresis & Transfer: Run 20 µg of lysate on a 4-12% Bis-Tris polyacrylamide gel, then transfer to a PVDF membrane.
-
Probing (Self-Validation):
-
Probe the upper half of the blot with an anti-Ubiquitin primary antibody to visualize the high-molecular-weight polyubiquitinated protein smear.
-
Probe the lower half with an anti-GAPDH or anti-
-Actin antibody. Self-Validation Step: This confirms equal loading across all lanes, proving that an increase in ubiquitin signal is due to proteasome inhibition, not an artifact of sample preparation.
-
-
Detection: Develop using ECL substrate and quantify the densitometry of the ubiquitin smear relative to the loading control.
References
-
Kisselev, A. F., & Goldberg, A. L. "A Practical Review of Proteasome Pharmacology". PMC, National Institutes of Health. [Link]
-
MDPI. "Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery". MDPI. [Link]
-
ResearchGate. "Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells". ResearchGate. [Link]
-
PMC. "Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma". PMC, National Institutes of Health. [Link]
- Google Patents. "Boronic ester and acid compounds, synthesis and uses".
-
PLOS One. "Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System". PMC, National Institutes of Health. [Link]
Sources
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- 2. (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester | 90084-37-0 | Benchchem [benchchem.com]
- 3. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CA2203936C - Boronic ester and acid compounds, synthesis and uses - Google Patents [patents.google.com]
- 8. Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System - PMC [pmc.ncbi.nlm.nih.gov]
Stability Dynamics of (R)-BoroLeu-(+)-Pinanediol-Hydrochloride at Physiological pH: A Technical Whitepaper
Introduction: The Chemical Context of Bortezomib Intermediates
(R)-BoroLeu-(+)-Pinanediol-hydrochloride is a critical chiral building block and intermediate in the synthesis of boronic acid-based proteasome inhibitors, most notably Bortezomib. In its hydrochloride salt form, the compound exhibits excellent shelf stability, allowing for reliable storage and handling during synthetic campaigns. However, when transitioned from organic synthesis into physiological environments—such as during in vitro biological assays, formulation studies, or blood-plasma stability testing—the compound is exposed to an aqueous medium at pH 7.4.
At this physiological pH, the molecule undergoes a fundamental state change that drastically alters its reactivity profile. Understanding the exact causality behind its degradation is essential for researchers developing novel boronic acid pharmacophores or optimizing drug delivery systems.
Mechanistic Causality of Instability at pH 7.4
The stability of alpha-amino boronic esters in aqueous media is governed by a delicate balance between the steric shielding of the esterifying diol and the nucleophilicity of the adjacent amine.
The Protective Role of the Pinanediol Moiety
Boronic esters are generally susceptible to aqueous hydrolysis, which generates the free boronic acid and the corresponding diol. However, the (+)-pinanediol ester is significantly more resistant to hydrolysis than simpler aliphatic esters or pinacol esters[1]. This resistance is primarily driven by the rigid, bulky bicyclic stereochemistry of the pinanediol group. The steric bulk physically occludes the empty p-orbital of the boron atom, raising the activation energy required for the nucleophilic attack of water molecules. Consequently, at pH 7.4, the hydrolytic cleavage of the pinanediol ester is a remarkably slow background process rather than the primary driver of degradation.
The Free Amine Vulnerability
The true Achilles heel of (R)-BoroLeu-(+)-Pinanediol at pH 7.4 is the alpha-amino group. In the hydrochloride salt, the amine is protonated (
Once the amine is deprotonated, its reactive lone pair becomes available. This leads to two dominant degradation pathways:
-
Intermolecular Condensation (Dimerization): The nucleophilic nitrogen of one molecule can coordinate with the electrophilic boron atom of an adjacent molecule, leading to self-condensation and the formation of inactive dimers or pyrazine-like derivatives[2].
-
Oxidative Deboronation: The free amine alters the electron density around the C-B bond, making it highly susceptible to oxidative cleavage by reactive oxygen species (ROS) naturally present in physiological buffers. This irreversible oxidative deboronation yields the corresponding amine and boric acid[3], a pathway that heavily limits the biological half-life of many boronic acid drugs[4].
Caption: Degradation pathways of (R)-BoroLeu-(+)-Pinanediol at pH 7.4.
Comparative Kinetic Data
To contextualize the stability of (R)-BoroLeu-(+)-Pinanediol, it is critical to compare it against other boronic acid derivatives. The table below summarizes the quantitative stability metrics typically observed in 50 mM Phosphate Buffered Saline (PBS) at 37 °C.
Table 1: Stability Comparison of Boronic Acid Derivatives at pH 7.4 (37 °C)
| Compound Class | Ester Type | Est. Half-Life ( | Primary Degradation Pathway |
| (R)-BoroLeu-HCl | Free Boronic Acid | < 2 hours | Rapid Oxidation / Deboronation |
| (R)-BoroLeu-Pinacol | Pinacol Ester | ~ 4-6 hours | Hydrolysis followed by Deboronation |
| (R)-BoroLeu-(+)-Pinanediol | Pinanediol Ester | > 24 hours | Amine-driven self-condensation |
Note: While the pinanediol ester significantly extends the half-life compared to the free acid, the compound is not indefinitely stable at physiological pH and requires careful assay design[5].
Self-Validating Protocol for Stability Profiling
To accurately measure the degradation kinetics of (R)-BoroLeu-(+)-Pinanediol without introducing analytical artifacts, a self-validating RP-HPLC/LC-MS workflow must be employed. The critical feature of this protocol is the acid quenching step , which re-protonates the amine and instantly freezes the degradation equilibrium, proving that the measured degradation occurred during the biological incubation, not inside the autosampler.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 50 mM Tris-HCl or PBS buffer (pH 7.4). Pre-incubate the buffer at 37 °C. Causality: Tris or PBS mimics physiological ionic strength, but care must be taken to ensure no vicinal diols are present in the buffer, as they will compete for boron binding.
-
Sample Initiation: Dissolve (R)-BoroLeu-(+)-Pinanediol-HCl in anhydrous DMSO to create a 10 mM stock. Spike the stock into the pre-warmed buffer to a final concentration of 100 µM (1% DMSO final). Add 50 µM of Indoprofen as an internal standard[5].
-
Incubation & Sampling: Maintain the solution at 37 °C. Extract 100 µL aliquots at precise time points: 0, 1, 2, 4, 8, and 24 hours.
-
Acid Quenching (Critical Step): Immediately transfer each 100 µL aliquot into a vial containing 10 µL of 1% Trifluoroacetic Acid (TFA) in acetonitrile. Causality: Dropping the pH below 4.0 instantly protonates the free alpha-amine (
), neutralizing its nucleophilicity and completely halting intermolecular condensation and oxidative deboronation. -
LC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Track the mass balance by quantifying the disappearance of the parent mass and the appearance of deboronated/dimerized byproducts. The internal standard ensures that any injection volume variances are normalized.
Caption: Self-validating RP-HPLC/LC-MS workflow for stability profiling.
Strategic Mitigation in Drug Development
When handling (R)-BoroLeu-(+)-Pinanediol-HCl for biological evaluation, scientists must account for its pH-dependent reactivity.
-
Formulation: Avoid prolonged exposure to basic or neutral aqueous environments during formulation. Lyophilization should be performed from slightly acidic media.
-
Assay Design: For enzymatic assays (e.g., proteasome inhibition), stock solutions should be kept in anhydrous DMSO and diluted into the pH 7.4 assay buffer immediately prior to the addition of the enzyme to prevent premature amine-driven degradation.
References
1.[1] Achilli, C., Ciana, A., Fagnoni, M., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry. URL:[Link] 2.[4] Stolz, R. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). URL:[Link] 3.[5] Petri, B., et al. (2022). Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. International Journal of Molecular Sciences (PMC). URL:[Link] 4.[3] Larkin, J. D., et al. (2009). Computational Investigation of the Oxidative Deboronation of Boroglycine, H2N-CH2-B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A. URL:[Link] 5.[2] Kelly, T. A., et al. (2006). Pro-Soft Val-boroPro: A Strategy for Enhancing in Vivo Performance of Boronic Acid Inhibitors of Serine Proteases. Journal of Medicinal Chemistry. URL: [Link]
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- 5. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemical Dichotomy of BoroLeu Pinanediol Esters in Proteasome Inhibition
Abstract
In the landscape of chemical biology and drug discovery, peptide boronic acids have emerged as a pivotal class of reversible covalent inhibitors, most notably targeting the proteasome for therapeutic intervention in oncology and inflammatory diseases.[1] Within this class, the leucine-derived boronic acid, BoroLeu, serves as a fundamental research tool. This technical guide provides an in-depth exploration of the profound functional differences between the two enantiomers, (R)-BoroLeu and (S)-BoroLeu, when protected as pinanediol esters. We will dissect the structural basis for their differential activity, establish the role of the (R)-enantiomer as a potent proteasome inhibitor and the (S)-enantiomer as an essential negative control, and provide field-proven experimental protocols to empower researchers to leverage these tools with scientific rigor.
Introduction: The Significance of Boronic Acids and Stereoisomerism
Boronic acids represent a unique class of serine and threonine protease inhibitors.[2] Their mechanism relies on the electrophilic nature of the boron atom, which readily forms a stable, yet reversible, covalent bond with the hydroxyl group of a catalytic serine or threonine residue in the enzyme's active site.[2] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent and specific inhibition.
The 26S proteasome, the primary non-lysosomal protease in eukaryotic cells, relies on an N-terminal threonine residue in its β-subunits for catalytic activity.[3] Its chymotrypsin-like (CT-L) activity is a major target for therapeutic agents like the FDA-approved drug Bortezomib, which is itself a peptide boronic acid.[4] (R)-BoroLeu is a key intermediate in the synthesis of Bortezomib.[4]
Crucially, the three-dimensional arrangement of atoms—the stereochemistry—at a chiral center dictates how a molecule fits into the highly specific active site of an enzyme. For BoroLeu, which has one chiral center, this results in two non-superimposable mirror-image forms: (R)-BoroLeu and (S)-BoroLeu. As we will demonstrate, this subtle difference in spatial arrangement translates into a vast difference in biological function.
The Core Directive: (R) vs. (S) - A Tale of Two Enantiomers
The functional disparity between (R)- and (S)-BoroLeu is not a minor quantitative difference; it is a qualitative chasm that defines their respective applications in research.
Molecular Structure and Stereochemistry
The core difference lies in the spatial orientation of the isobutyl side chain, the amine group, and the boronic acid moiety around the chiral α-carbon. The pinanediol group serves a dual purpose: it protects the reactive boronic acid and, as a chiral auxiliary derived from naturally abundant α-pinene, it is instrumental in the stereoselective synthesis of the desired enantiomer.[5][6]
Caption: Stereochemical structures of (R)- and (S)-BoroLeu pinanediol esters.
Mechanism of Action and Differential Potency
The chymotrypsin-like active site of the proteasome's β5 subunit is a hydrophobic pocket that preferentially binds large hydrophobic residues like leucine. The inhibitory activity of BoroLeu is critically dependent on the precise positioning of the boronic acid group to interact with the catalytic Thr1 residue and the correct orientation of the isobutyl side chain within the S1 specificity pocket.
Experimental evidence overwhelmingly shows that the (R)-enantiomer possesses the correct stereochemistry for optimal binding. Its isobutyl group fits snugly into the hydrophobic pocket, positioning the boronic acid for nucleophilic attack by the Thr1 hydroxyl group. This results in potent, low-nanomolar inhibition of the proteasome's chymotrypsin-like activity.[7]
Conversely, the (S)-enantiomer presents a mirror-image configuration. When it attempts to bind, the isobutyl group is oriented in a way that creates steric hindrance, preventing the molecule from seating deeply and correctly within the active site. This misalignment dramatically weakens the interaction with the catalytic threonine. Consequently, the (S)-enantiomer is a significantly weaker inhibitor, often by several orders of magnitude.
| Enantiomer | Common Designation | Primary Role | Typical Potency (Ki vs CT-L) |
| (R)-BoroLeu | Active Inhibitor | Potent inhibition of proteasome activity | Low nM range[7] |
| (S)-BoroLeu | Negative Control | Validate on-target effects of (R)-BoroLeu | High µM to inactive |
The Scientific Imperative of the Negative Control
In any experiment using a chemical probe, it is paramount to demonstrate that the observed biological effect is a direct result of inhibiting the intended target, not due to off-target interactions or non-specific effects of the chemical scaffold.[8] This is the critical role of (S)-BoroLeu.
As a close chemical analog that is inactive against the intended target (the proteasome), (S)-BoroLeu is the ideal negative control.[8] If a cellular phenotype is observed with (R)-BoroLeu but not with an equivalent concentration of (S)-BoroLeu, it provides strong evidence that the effect is specifically due to proteasome inhibition. This self-validating system is a cornerstone of rigorous chemical biology research.
Experimental Protocols and Applications
The most common application for these compounds is in determining the role of proteasome activity in a biological process. This is typically achieved through an in vitro proteasome activity assay.
Workflow for In Vitro Proteasome Inhibition Assay
This protocol describes a standard method for measuring the chymotrypsin-like activity of purified 20S proteasome or proteasome in cell lysates using a fluorogenic substrate.[9][10]
Caption: Experimental workflow for an in vitro proteasome inhibition assay.
Step-by-Step Methodology
Materials:
-
Purified 20S Proteasome
-
(R)-BoroLeu-pinanediol and (S)-BoroLeu-pinanediol
-
Fluorogenic Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for chymotrypsin-like activity)[7][10]
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
DMSO for inhibitor stocks
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of both (R)- and (S)-BoroLeu in DMSO. Perform serial dilutions in assay buffer to achieve final desired concentrations.
-
Dilute the 20S proteasome to the working concentration (e.g., 0.5-1 nM) in ice-cold assay buffer.
-
Prepare the substrate working solution (e.g., 100 µM Suc-LLVY-AMC) in assay buffer. Protect from light.[9]
-
-
Assay Setup (per well):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of inhibitor dilution ((R)-BoroLeu, (S)-BoroLeu) or vehicle (DMSO control).
-
Add 20 µL of diluted 20S proteasome solution.
-
Include a "no enzyme" control well with 70 µL of buffer and 10 µL of vehicle.
-
-
Inhibitor Incubation:
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: You should observe a potent, dose-dependent inhibition of proteasome activity with (R)-BoroLeu, yielding a low IC50 value. In contrast, (S)-BoroLeu should show little to no inhibition at the same concentrations, confirming the stereospecificity of the interaction.
Conclusion and Outlook
The case of (R)- and (S)-BoroLeu pinanediol esters provides a definitive illustration of the principle of stereospecificity in enzyme inhibition. The (R)-enantiomer is a potent and valuable tool for probing the function of the proteasome, while the (S)-enantiomer is an indispensable negative control for ensuring the scientific validity of the resulting data. For researchers in drug development and cell biology, understanding and correctly applying both enantiomers is not merely good practice—it is essential for generating trustworthy, high-impact results. As the complexity of targeted therapies grows, the rigorous use of such chemical probe pairs will remain a foundational element of robust pharmacological investigation.
References
- ProQuest. (n.d.). SYNTHESIS OF AMINO BORONIC ACIDS AND CHIRAL SYNTHESIS WITH BORONIC ESTERS.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Proteasome Activity Assay with Purified 20S Proteasome.
- BenchChem. (n.d.). Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.
- UbiQ. (n.d.). Fluorescence-based proteasome activity profiling.
- Lee, H. M., et al. (2025). Insertion of chiral carbenoids into pinanediol boronic esters. Arkat USA.
- Hirschhäuser, C., et al. (2026, January 20). Insertion of Chiral Carbenoids in Pinanediol Boronic Esters. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Scalable In Vitro Proteasome Activity Assay. PubMed.
- Gardner, R. C., et al. (2000, March 1). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. PubMed.
- UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110).
- R&D Systems. (n.d.). 20S Proteasome Assay Kit - (SDS Activation Format).
- National Center for Biotechnology Information. (n.d.). Dipeptide boronic acid, a novel proteasome inhibitor, prevents islet-allograft rejection. PubMed.
- Matteson, D. S., Sadhu, K. M., & Peterson, M. L. (n.d.). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed.
- APExBIO. (n.d.). MG-262 – Proteasome Inhibitor.
- MedChemExpress. (n.d.). MG-262 (Z-Leu-Leu-LeuB(OH)2) | Proteasome Inhibitor.
- Gardner, R. C., et al. (2000, February 1). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. PMC.
- ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Pharmaceutical Intermediate.
- Gardner, R. C., et al. (2025, December 23). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. ResearchGate.
- National Center for Biotechnology Information. (n.d.). (S)-BoroLeu-(-)-Pinanediol-CF3COOH. PubChem.
- National Center for Biotechnology Information. (2021, April 16). The Promise and Peril of Chemical Probe Negative Controls. PubMed.
- Rodrigues, C., et al. (2023, August 2). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Approaches. Unife.
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Navigating the Terrain of Boronic Acid Chemistry: A Technical Safety and Handling Guide for (R)-BoroLeu-(+)-Pinanediol-hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-BoroLeu-(+)-Pinanediol-hydrochloride stands as a critical chiral building block in contemporary drug discovery and development, particularly in the synthesis of novel therapeutic agents. Its utility, however, is matched by a need for a nuanced understanding of its chemical properties to ensure safe and effective handling. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the causality behind recommended safety protocols, tailored for the professionals who will unlock its potential.
Hazard Identification and Risk Assessment: A Mechanistic Perspective
The primary hazards associated with this class of compounds are categorized as follows:
-
Serious Eye Irritation (Causes serious eye irritation): H319[4][6][7]
-
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation): H335[4][8]
These classifications are represented by the GHS07 pictogram, indicating that the substance can be a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[4][6]
Expert Insight: The pinanediol group serves as a protecting group for the boronic acid.[9] This esterification enhances stability and modulates reactivity.[10][11] However, under certain conditions (e.g., exposure to moisture or in biological systems), hydrolysis can occur, liberating the free boronic acid. Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, which can interact with biological nucleophiles, contributing to their irritant properties.[11][12] The pinanediol moiety itself is a terpene derivative and can also contribute to skin sensitization in susceptible individuals.
Quantitative Hazard Summary
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][6][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][8] |
Experimental Protocols for Safe Handling and Use
Adherence to rigorous handling protocols is paramount to mitigate the risks associated with (R)-BoroLeu-(+)-Pinanediol-hydrochloride. The following step-by-step methodologies are designed to provide a self-validating system of safety.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the first line of defense. The "why" behind each choice is as critical as the equipment itself.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[13][14] Causality: The H319 classification indicates a risk of serious eye irritation.[4][6][7] The pinanediol ester, if it comes into contact with the moisture of the eye, can cause significant damage.
-
Hand Protection: Wear impervious gloves (e.g., nitrile).[7][13] Causality: The H315 classification points to skin irritation.[4][6][7] Boronic acid derivatives can be absorbed through the skin, and prolonged contact should be avoided.
-
Protective Clothing: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant aprons and sleeves should be used. Causality: Minimizes skin contact and contamination of personal clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][13][14] Causality: The H335 warning for respiratory irritation necessitates avoiding inhalation of the powder.[4][8]
Laboratory Handling and Storage Workflow
The physical state of (R)-BoroLeu-(+)-Pinanediol-hydrochloride is typically a white to off-white crystalline powder or solid.[15]
-
Pre-Handling:
-
Handling:
-
Storage:
Emergency Procedures and First Aid
A rapid and informed response is crucial in the event of an exposure.
Exposure Response Protocol
-
If Swallowed:
-
If on Skin:
-
If in Eyes:
-
If Inhaled:
Fire and Spill Response
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][16]
-
Spill Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13] For larger spills, prevent entry into waterways and ventilate the area.[4][7]
Toxicological and Reactivity Insights for the Drug Developer
For professionals in drug development, understanding the broader context of boron-containing compounds is essential. While historically viewed with suspicion regarding toxicity, modern medicinal chemistry has shown that many organoboron compounds are well-tolerated and can be designed for high target specificity.[12][17][18][19][20]
-
Stability and Reactivity: The pinanediol ester serves as a protecting group, rendering the boronic acid less prone to the trimerization that can occur with free boronic acids. However, it is crucial to consider the stability of the ester under various pH and enzymatic conditions that may be encountered in experimental assays or in vivo. The hydrolysis of the pinanediol ester can be a key step in the mechanism of action for some boronic acid-based drugs.[10]
-
Potential for Genotoxicity: It is noteworthy that some boronic acids and their derivatives have been identified as a potential class of bacterial mutagens in the Ames assay.[21] This is an important consideration in the early stages of drug development, and appropriate genotoxicity screening should be part of the safety assessment pipeline. The proposed mechanism for this mutagenicity involves oxygen-mediated oxidation of the boron compounds to generate organic radicals.[21]
Visualizing the Safety Workflow
Caption: A flowchart illustrating the key stages of safe handling.
References
- ChemicalBook. (n.d.). 179324-87-9((aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate).
- LookChem. (n.d.). CAS No.779357-85-6,(R)-BoroLeu-(+)-Pinanediol-HCl Suppliers.
- CymitQuimica. (n.d.). CAS 179324-87-9: 4,6-Methano-1,3,2-benzodioxaborole-2-meth….
- S.L. Guzman-Gutierrez, et al. (2016). Current data regarding the structure-toxicity relationship of boron-containing compounds. Toxicology Letters.
- ChemScene. (n.d.). 179324-87-9 | (R)-BoroLeu-(+)-Pinanediol trifluoroacetate.
- Alchem Pharmtech. (n.d.). CAS 779357-85-6 | (R)-BoroLeu-(+)-Pinanediol hydrochloride.
- CymitQuimica. (2025). Safety Data Sheet - (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, Bortezomib Impurity.
- M. Iqbal, et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- ResearchGate. (n.d.). Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters.
- JCAD. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology.
- Pro-Bor. (n.d.). SAFETY DATA SHEET SDS No. 030/GHS/16.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Trifluoroacetic anhydride.
- MilliporeSigma. (n.d.). (S)-Boroleucine-(-)-pinanediol hydrochloride 945606-99-5.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6- dihydro-2H-pyran.
- MilliporeSigma. (n.d.). (R)-BOROLEU-(+)-PINANEDIOL | 2304632-71-9.
- Cayman Chemical. (2025). Safety Data Sheet - AN2728.
- Sigma-Aldrich. (n.d.). CAS 179324-87-9.
- Semantic Scholar. (n.d.). Turning fear of boron toxicity into boron-containing drug design.
- ChemBK. (2024). (R)-BoroLeu-(+)-Pinanediol-CF3CO2H.
- A.P. Pelerito, et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- D.G. Hall (Ed.). (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Boron and Compounds (CAS No. 7440-42-8).
- VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.
- Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester.
- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
- D.P. Elder, et al. (2015). Boronic Acids and Derivatives: Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
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Bioavailability Prediction Framework for BoroLeu Pinanediol Prodrugs
Executive Summary
The Stability Paradox: BoroLeu (Leucine boronic acid) is a potent transition-state inhibitor of aminopeptidases (e.g., PfM1AAP, APN). However, the free boronic acid moiety is polar, zwitterionic, and prone to rapid renal clearance or oxidative deboronation. Esterification with pinanediol creates a highly lipophilic "prodrug" capable of crossing biological membranes (Blood-Brain Barrier, Gut-Blood Barrier).
The Challenge: Unlike standard ester prodrugs (e.g., carboxylate esters cleaved by ubiquitous esterases), pinanediol boronate esters are thermodynamically stabilized by the bulky, bicyclic pinane framework. They do not undergo simple enzymatic hydrolysis. Consequently, bioavailability predictions for these compounds cannot rely on standard liver S9 fraction assays. Instead, they require a specialized framework assessing competitive transesterification dynamics with endogenous diols (glucose, ribonucleosides) and oxidative metabolic clearance .
This guide details the physicochemical and experimental protocols required to predict the fraction of pharmacologically active BoroLeu released from its pinanediol cage in vivo.
Part 1: Mechanistic Basis of Bioavailability
To predict bioavailability, one must model the equilibrium between the "caged" species (inactive) and the "free" species (active).
The Thermodynamic Trap
Boron acts as a Lewis acid. In the pinanediol ester, the empty p-orbital of boron is stabilized by oxygen donation from the diol, forming a rigid 5-membered ring. The pinane backbone adds significant steric bulk and hydrophobicity.
-
Mechanism of Release: Release does not occur via hydrolase enzymes. It occurs via associative ligand exchange (transesterification). The pinanediol ester is attacked by a competing nucleophile (water, glucose, serine proteases) to form a tetrahedral intermediate.
-
The Barrier: Pinanediol is one of the most stable boronic esters (
). For release to occur, the concentration of competing diols (e.g., plasma glucose ~5 mM) must drive the equilibrium, or the affinity of the target enzyme (e.g., Aminopeptidase) must be sufficient to "pull" the boron from the pinanediol cage.
Clearance vs. Activation Pathways
Bioavailability (
-
Absorption (Positive): Pinanediol increases LogP (typically > 2.0), enhancing passive diffusion.
-
Activation (Neutral/Slow): Exchange with plasma glucose/cis-diols.
-
Clearance (Negative):
-
Oxidative Deboronation:[1] CYP450 enzymes can insert oxygen into the C-B bond, cleaving it permanently. This destroys the pharmacophore, yielding Leucinol (inactive).
-
Renal Excretion: Intact pinanediol ester may be excreted before release.
-
Figure 1: The kinetic fate of BoroLeu pinanediol esters. Note that oxidative metabolism destroys the drug, while transesterification is the requisite activation step.
Part 2: In Vitro Predictive Protocols
Standard ADME panels will yield false positives for stability. You must implement Competitive Diol Exchange Assays .
Protocol A: Competitive Transesterification Assay (The "Sugar Challenge")
This assay predicts the release rate of BoroLeu in the presence of physiological concentrations of carbohydrates.
Rationale: Plasma glucose (5 mM) and intracellular fructose/ribose possess cis-diol moieties that compete with pinanediol. This assay determines if the prodrug is too stable to be therapeutically useful.
Methodology:
-
Preparation: Prepare a 10 mM stock of BoroLeu-Pinanediol in DMSO.
-
Reaction Matrix: Phosphate Buffered Saline (PBS), pH 7.4, supplemented with:
-
Group A: Control (PBS only).
-
Group B: 5 mM Glucose (Physiological).
-
Group C: 100 mM Sorbitol (High-affinity surrogate to force exchange).
-
-
Incubation: Spike compound to 10 µM. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120, 240 min.
-
Quenching: Acidify immediately with 0.1% Formic Acid (Acid stabilizes the boronic species and stops exchange).
-
Analysis (LC-MS/MS):
-
Monitor transition for Intact Ester (Parent).
-
Monitor transition for Free Boronic Acid (BoroLeu - often requires derivatization with catechol or direct detection of the [M-H]- ion).
-
Data Interpretation:
-
Ideal Profile: < 10% release in PBS (chemical stability), > 50% conversion in Sorbitol/Glucose over 4 hours.
-
Dead-End Profile: < 5% conversion in Sorbitol after 4 hours. (Indicates the pinanediol cage is too tight; bioavailability of active species will be near zero).
Protocol B: Oxidative Metabolic Stability (Microsomal)
This assay determines if the prodrug survives first-pass metabolism intact or if the boron warhead is cleaved.
Rationale: Boronic acids and esters are susceptible to P450-mediated oxidative deboronation (C-B bond cleavage).
Methodology:
-
System: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Incubation: 1 µM BoroLeu-Pinanediol at 37°C.
-
Analysis:
-
Track disappearance of Parent.
-
CRITICAL: Monitor for formation of Leucinol (the de-boronated alcohol).
-
-
Calculation:
Decision Logic:
-
If Parent disappears but Leucinol appears: The drug is being destroyed (Clearance).
-
If Parent disappears and Free Boronic Acid appears: The microsomes are facilitating release (Activation - rare but possible via hydroxylation of the pinane ring).
Part 3: Data Presentation & Analysis
Summarize predictive data using the following structure to make Go/No-Go decisions.
Table 1: Bioavailability Prediction Matrix
| Parameter | Assay Method | Target Value | Implication |
| Solubility | Kinetic Turbidimetry | > 50 µM | Pinanediol is hydrophobic; formulation may require cosolvents. |
| Permeability ( | Caco-2 (A-to-B) | > | High permeability confirms prodrug function. |
| Activation Rate ( | Glucose Exchange | Must release active drug within dosing interval. | |
| Metabolic Stability | HLM + NADPH | Rapid oxidative deboronation renders the drug ineffective. | |
| Efflux Ratio | Caco-2 (B-to-A / A-to-B) | < 2.0 | Pinanediol esters are generally P-gp substrates; check efflux. |
Visualizing the Decision Workflow
Figure 2: Sequential screening logic for boronic ester prodrugs. Note that "Stability" in Step 2 is a failure mode if it prevents drug release.
Part 4: In Silico & Mathematical Modeling
Before synthesis, use QSPR (Quantitative Structure-Property Relationships) to estimate the binding constant of the ester.
The Equilibrium Equation:
The concentration of free active drug (
-
Actionable Insight: If the pinanediol ester has a binding affinity to boron (
) that is orders of magnitude higher than glucose ( ), the fraction of free drug will be negligible. -
Modeling Tool: Use DFT (Density Functional Theory) to calculate the Gibbs Free Energy of Hydrolysis (
) .-
Target
: The pinanediol ester should be stable enough to isolate ( ) but not so stable that of exchange with glucose is highly positive.
-
References
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antifungal applications. MedChemComm. Link
-
Pekol, T., et al. (2005). Human metabolism of the proteasome inhibitor bortezomib: identification of metabolites. Drug Metabolism and Disposition. Link
-
Gillis, E. P., et al. (2015). Applications of Boron in Drug Discovery and Development.[2] Journal of Medicinal Chemistry. Link
-
Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry. Link
-
Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[1] Future Medicinal Chemistry. Link
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- 1. WO2016004166A1 - Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group - Google Patents [patents.google.com]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Conditions for Deprotection of Pinanediol Esters in BoroLeu Derivatives
Abstract
This technical guide provides a comprehensive overview of the strategic considerations and practical methodologies for the deprotection of pinanediol esters in BoroLeu (boron-containing leucine analog) derivatives. Pinanediol esters serve as crucial protecting groups and chiral auxiliaries in the synthesis of complex boronic acids, including peptide boronic acids like the proteasome inhibitor Bortezomib.[1][2] However, their removal can be challenging and requires carefully optimized conditions to ensure high yield and purity of the final boronic acid without compromising stereochemical integrity or other functional groups. This document outlines various deprotection strategies, including transesterification, oxidative cleavage, and fluorinated intermediate-based methods, supported by detailed protocols and mechanistic insights to guide researchers in drug development and organic synthesis.
Introduction: The Role of Pinanediol Esters in BoroLeu Synthesis
Boronic acids are a class of compounds with a growing presence in medicinal chemistry, lauded for their ability to act as inhibitors of serine proteases and the proteasome.[1][3] The synthesis of enantiomerically pure α-amino boronic acids, such as BoroLeu, heavily relies on the use of chiral diols as protecting groups. Pinanediol, derived from (+)- or (-)-α-pinene, is a widely used chiral auxiliary that not only protects the boronic acid moiety but also directs stereoselective transformations.[2]
The stability of pinanediol boronate esters makes them amenable to a variety of reaction conditions, allowing for the construction of complex molecular architectures.[1][3] However, the final and often critical step in the synthesis is the efficient and clean removal of this protecting group to unmask the free boronic acid. The choice of deprotection method is paramount, as harsh conditions can lead to decomposition, racemization, or undesired side reactions. This guide explores the nuances of this crucial transformation.
Mechanistic Principles of Deprotection
The deprotection of pinanediol boronate esters can be broadly categorized into several mechanistic pathways. Understanding these mechanisms allows for the rational selection of reagents and conditions tailored to the specific BoroLeu derivative.
Transesterification
Transesterification is a widely employed method that involves the exchange of the pinanediol group with another diol or a boronic acid under equilibrium conditions.[3] The reaction is typically driven to completion by using a large excess of the exchanging agent or by removing the byproducts.
-
Biphasic Transesterification: This classic approach often utilizes an aqueous phase containing a boronic acid like phenylboronic acid or isobutylboronic acid and an organic phase (e.g., ether or hexane) containing the pinanediol ester.[4][5] The equilibrium is shifted towards the formation of the more water-soluble boronic acid product, which partitions into the aqueous phase, while the newly formed pinanediol ester of the exchanging agent remains in the organic phase.
-
Volatile Reagent Transesterification: A more recent innovation involves the use of a volatile reagent like methylboronic acid.[6] This method offers the significant advantage of simplified purification, as the volatile methylboronic acid and its pinanediol ester can be removed by evaporation, often yielding the pure boronic acid without the need for chromatography.[6]
-
Diethanolamine (DEA) Adduct Formation: Transesterification with diethanolamine forms a stable, sp3-hybridized boron-DEA adduct.[1][3] This intermediate can be easily isolated and subsequently hydrolyzed under mild acidic conditions to afford the free boronic acid.[1][3] This two-step process is known for its tolerance of various functional groups and often provides high yields.[1][3]
Oxidative Cleavage
Oxidative cleavage offers a more aggressive but often effective method for deprotection. Reagents like sodium periodate (NaIO₄) can be used to cleave the 1,2-diol (pinanediol) moiety, leaving the free boronic acid.[3][7] This method is particularly useful when other deprotection strategies fail, but care must be taken to ensure that other functional groups within the BoroLeu derivative are not susceptible to oxidation.
Deprotection via Fluorinated Intermediates
This two-step method involves the initial conversion of the boronate ester to a potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂).[8][9][10] These trifluoroborate salts are often more stable and can be purified before hydrolysis to the free boronic acid.[8][9][10] The final hydrolysis step can be achieved using reagents like trimethylsilyl chloride (TMSCl) or under aqueous ammonia conditions.[8][11] In some cases, particularly with α-amido boronate esters, difluoroborane intermediates may be formed.[8][9][10]
Experimental Protocols
The following protocols are provided as a starting point for the deprotection of pinanediol esters in BoroLeu derivatives. Researchers should optimize these conditions based on the specific substrate and scale of the reaction.
Protocol 1: Biphasic Transesterification with Isobutylboronic Acid
This protocol is particularly relevant for the deprotection of the pinanediol ester of Bortezomib.[4]
Materials:
-
BoroLeu-pinanediol ester derivative
-
Isobutylboronic acid
-
Heptane or Hexane
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Water (deionized)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend the BoroLeu-pinanediol ester (1.0 equiv.) and isobutylboronic acid (1.05-1.5 equiv.) in a biphasic mixture of heptane (or hexane) and aqueous HCl.[4][12]
-
Stir the mixture vigorously at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and an organic solvent (e.g., diethyl ether).
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the pinanediol-isobutylboronate.
-
The aqueous layer, containing the deprotected BoroLeu derivative as its hydrochloride salt, can be concentrated under reduced pressure to yield the product.[12]
Protocol 2: Two-Step Deprotection via Diethanolamine (DEA) Adduct
This mild protocol is suitable for substrates with sensitive functional groups.[1][3]
Step A: Formation of the DEA Adduct
-
Dissolve the BoroLeu-pinanediol ester (1.0 equiv.) in a suitable organic solvent like diethyl ether.
-
Add diethanolamine (1.1 equiv.) to the solution. A white precipitate should form within minutes.[3]
-
Stir the reaction at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the DEA-boronate adduct.
Step B: Hydrolysis of the DEA Adduct
-
Suspend the DEA-boronate adduct in diethyl ether.
-
Add a mild aqueous acid, such as 0.1 M HCl, and stir for about 20 minutes.[1]
-
Extract the mixture with diethyl ether (3 times).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the free BoroLeu derivative.[1]
Protocol 3: Deprotection via Trifluoroborate Intermediate
This method provides an alternative route, particularly when other methods are not effective.[8][9]
Step A: Formation of the Potassium Trifluoroborate Salt
-
Dissolve the BoroLeu-pinanediol ester in a mixture of methanol and water.
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane) to remove the pinanediol.
-
The aqueous layer containing the potassium trifluoroborate salt can be concentrated or used directly in the next step.
Step B: Hydrolysis of the Trifluoroborate Salt
-
To the aqueous solution of the trifluoroborate salt, add a suitable organic solvent (e.g., acetonitrile) and trimethylsilyl chloride (TMSCl).[8]
-
Stir at room temperature until hydrolysis is complete.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected BoroLeu derivative.
Summary of Deprotection Conditions
| Method | Reagents | Solvent System | Temperature | Key Advantages | Potential Drawbacks |
| Biphasic Transesterification | Phenylboronic acid or Isobutylboronic acid, aq. acid | Biphasic (e.g., Ether/Water, Hexane/Water) | Room Temperature | Good for acid-stable compounds; efficient separation. | Requires aqueous workup; may not be suitable for water-sensitive substrates. |
| Volatile Reagent Transesterification | Methylboronic acid, Trifluoroacetic acid (cat.) | Dichloromethane | Room Temperature | Simplified purification via evaporation.[6] | Requires handling of volatile and acidic reagents. |
| DEA Adduct Formation & Hydrolysis | Diethanolamine, then mild aq. acid (e.g., 0.1M HCl) | Ether | Room Temperature | Very mild conditions; tolerates many functional groups.[1][3] | Two-step process. |
| Oxidative Cleavage | Sodium periodate (NaIO₄) | Biphasic (e.g., THF/Water) | Room Temperature | Effective for stubborn esters. | Not compatible with oxidatively sensitive functional groups.[3][7] |
| Fluorinated Intermediate | KHF₂, then TMSCl or aq. NH₃ | MeOH/Water, then Acetonitrile/Water | Room Temperature | Access to stable trifluoroborate intermediates; alternative pathway.[8][9] | Two-step process; use of fluoride reagents. |
Visualizing the Deprotection Workflow
Deprotection via Transesterification
Caption: Biphasic transesterification workflow.
Two-Step Deprotection via DEA Adduct
Caption: DEA adduct formation and hydrolysis.
Conclusion
The successful deprotection of pinanediol esters from BoroLeu derivatives is a critical step in the synthesis of many biologically active molecules. The choice of method depends heavily on the overall molecular structure, the presence of sensitive functional groups, and the desired scale of the reaction. Mild transesterification methods, particularly the two-step diethanolamine protocol, are often preferred for their broad functional group tolerance. For more robust molecules, biphasic transesterification or even oxidative cleavage can be highly effective. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can efficiently obtain their target boronic acids in high yield and purity, paving the way for further investigation in drug discovery and development.
References
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC. National Center for Biotechnology Information. [Link]
-
Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. | Request PDF. ResearchGate. [Link]
-
ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids | Request PDF. ResearchGate. [Link]
-
A Facile Transesterification Approach to Boronic Acids. ACS Publications. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. [Link]
-
Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford. [Link]
-
Deprotection of Pinacol Boronates via Fluorinated Intermediates | PDF | Ester. Scribd. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
Sodium Periodate. ResearchGate. [Link]
-
A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. [Link]
-
A solid-phase approach for the synthesis of a-aminoboronic acid peptides. RSC Publishing. [Link]
-
Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. MDPI. [Link]
- Removal of boronic acid protecting groups by transesterification.
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- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids [organic-chemistry.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 11. scribd.com [scribd.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Note: Stereoselective Peptide Coupling and Deprotection Strategies Using (R)-BoroLeu-(+)-Pinanediol-Hydrochloride
Introduction & Mechanistic Grounding
(R)-BoroLeu-(+)-Pinanediol-hydrochloride (CAS 179324-87-9, also frequently supplied as a trifluoroacetate salt) is an indispensable chiral building block in the synthesis of boropeptide-based proteasome inhibitors, most notably the antineoplastic agent Bortezomib[1]. The substitution of a standard C-terminal carboxylic acid with a boronic acid dramatically enhances the molecule's binding affinity. The electron-deficient boron atom acts as a reversible electrophile, forming a stable tetrahedral boronate complex with the catalytic threonine residue of the 26S proteasome.
Causality in Reagent Selection: The selection of the (+)-pinanediol ester over simpler aliphatic diols (like pinacol) is highly intentional in process chemistry. First, the pinanediol moiety acts as a robust chiral director during the initial homologation of the boronic ester, ensuring a high enantiomeric excess of the (R)-leucine analog[2]. Second, pinanediol esters are thermodynamically and kinetically highly stable. While pinacol esters are intrinsically reversible in the presence of water or alcohols—often leading to premature hydrolysis and yield loss during purification—pinanediol esters resist standard hydrolysis, protecting the electrophilic boron center from side reactions during standard peptide coupling[3].
Synthetic Workflow
The synthesis of active boropeptides follows a convergent, two-stage approach. First, an N-protected amino acid (or peptide fragment) is coupled to the (R)-BoroLeu-(+)-Pinanediol amine salt. Following the isolation of the stable boropeptide ester, the pinanediol group is oxidatively cleaved to unmask the active free boronic acid.
Caption: Synthetic workflow for boropeptide generation using (R)-BoroLeu-(+)-Pinanediol and subsequent oxidative deprotection.
Experimental Protocols
Protocol A: Stereoselective Peptide Coupling via TBTU/DIPEA
Mechanistic Rationale: Coupling an N-protected amino acid to an
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the N-protected amino acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -80 °C.
-
Amine Addition: Add (R)-BoroLeu-(+)-Pinanediol-hydrochloride (1.0 eq) to the cooled solution in a single portion.
-
Base Addition: Dropwise add DIPEA (3.0 eq). The excess base is required to neutralize the hydrochloride/TFA salt of the BoroLeu derivative and to drive the TBTU-mediated coupling.
-
Reaction Progression: Stir the reaction at -80 °C for 1 hour. Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for an additional 4 to 5 hours[4].
-
Workup: Quench the reaction by adding saturated aqueous NaHCO
. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl and brine, dry over anhydrous MgSO , and concentrate under reduced pressure. -
Purification: Purify the crude boropeptide pinanediol ester via flash column chromatography (typically using a gradient of chloroform/methanol or hexane/ethyl acetate). The pinanediol ester is stable enough to survive silica gel chromatography.
Protocol B: Deprotection of the Pinanediol Ester
Mechanistic Rationale: Because of the high kinetic and thermodynamic stability of pinanediol esters, standard acidic or basic hydrolysis is largely ineffective and can degrade the peptide backbone[3]. Instead, oxidative cleavage using sodium metaperiodate (NaIO
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the purified boropeptide pinanediol ester (1.0 eq) in a biphasic mixture of THF and 0.1 N aqueous NH
OAc (1:1 v/v). -
Oxidation: Add NaIO
(3.0 to 5.0 eq) to the biphasic mixture in a single portion. -
Reaction Progression: Stir the mixture vigorously at room temperature for 24 to 48 hours. Monitor the reaction progress via LC-MS, observing the disappearance of the ester mass and the appearance of the free boronic acid mass[4].
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Isolation & Polishing: Concentrate the combined organic layers under reduced pressure. Because free boronic acids are highly polar and prone to forming cyclic anhydrides (boroxines) upon complete dehydration, final purification is best achieved using size-exclusion chromatography (e.g., Sephadex LH-20 in methanol) or preparative reverse-phase HPLC[2].
Data Presentation: Comparison of Deprotection Strategies
While oxidative cleavage is the standard for pinanediol removal, alternative methods are utilized depending on the specific functional groups present in the peptide sequence. The table below summarizes the quantitative and qualitative differences between common deprotection strategies.
| Deprotection Method | Reagents & Conditions | Typical Yield | Reaction Time | Advantages | Limitations |
| Oxidative Cleavage | NaIO | 60 - 85% | 24 - 48 h | Mild pH; highly effective for thermodynamically stable pinanediol esters[4]. | Long reaction times; incompatible with oxidation-sensitive residues (e.g., Met, Cys). |
| Transesterification | 1. Diethanolamine, THF2. Mild aqueous acid | 65 - 80% | 12 - 24 h | Avoids oxidative conditions; forms a stable, isolable bicyclic intermediate[6]. | Requires a two-step process; intermediate isolation can be tedious. |
| Lewis Acid Cleavage | BCl | 50 - 70% | 2 - 4 h | Fast reaction; allows simultaneous deprotection of other acid-labile protecting groups. | Harsh conditions; high risk of peptide bond cleavage or side reactions. |
| Phenylboronic Acid Exchange | Phenylboronic acid, aq. HCl, RT | 40 - 60% | 48 - 72 h | Classical method; utilizes thermodynamic equilibrium to displace the diol[7]. | Very slow; requires a large excess of exchange reagent and complex purification. |
References
-
BORTEZOMIB, PS 341 - New Drug Approvals. Available at: [Link]
-
Peptide Boronic Acids: Stereoselective Synthesis Using
-Chloroboronic Acid Esters. Houben-Weyl / Thieme-Connect. Available at:[Link] -
Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester. ChemRxiv. Available at:[Link]
-
Novel Symmetrical Benzazolyl Derivatives Endowed with Potent Anti-Heparanase Activity. ACS Publications. Available at: [Link]
-
Xeruborbactam: Ultrabroad-spectrum
-lactamase inhibitor. Portico. Available at: [Link] -
Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ResearchGate. Available at: [Link]
-
Synthesis of Arginase Inhibitors: An Overview. PMC / NIH. Available at: [Link]
- Removal of boronic acid protecting groups by transesterification (WO1994021668A1). Google Patents.
Sources
- 1. CAS 179324-87-9: 4,6-Methano-1,3,2-benzodioxaborole-2-meth… [cymitquimica.com]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
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Synthesis of Bortezomib starting from (R)-BoroLeu-(+)-Pinanediol-hydrochloride
Application Note: A Convergent Synthesis of Bortezomib
A Detailed Protocol Starting from (R)-BoroLeu-(+)-Pinanediol Hydrochloride
Abstract
This application note provides a comprehensive guide for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy.[1][2] The described methodology follows a convergent synthetic route, commencing with the chiral intermediate (R)-BoroLeu-(+)-Pinanediol hydrochloride. The protocol is divided into three primary stages: (1) a series of peptide coupling reactions to assemble the dipeptide backbone, (2) the critical deprotection of the pinanediol chiral auxiliary via transesterification to yield the boronic acid, and (3) final purification of Bortezomib as its stable trimeric boroxine anhydride. This guide emphasizes the rationale behind key procedural choices, offers detailed step-by-step protocols, and includes methods for in-process control and final product characterization, tailored for researchers in medicinal chemistry and drug development.
Introduction: The Rationale of the Synthetic Approach
Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex involved in protein degradation.[1][3] By disrupting this pathway, Bortezomib induces apoptosis in neoplastic cells, making it a cornerstone therapy for multiple myeloma and mantle cell lymphoma.[2][4]
The synthesis of Bortezomib is a significant challenge due to the presence of a boronic acid moiety and multiple stereocenters. The boronic acid is prone to dehydration, often forming a stable cyclic trimer known as a boroxine.[4][5] The synthetic strategy detailed herein employs a chiral protecting group, (+)-pinanediol, to shield the boronic acid and direct the stereochemistry during the initial steps. This chiral auxiliary is robust but must be removed efficiently in the final stage to unmask the active boronic acid.[6][7]
This guide focuses on a convergent approach, which involves coupling the key fragments—(R)-Leucine boronic acid, L-Phenylalanine, and Pyrazine-2-carboxylic acid—in a stepwise manner.[8] This method offers advantages in terms of yield and stereochemical control compared to linear syntheses. A critical step is the peptide bond formation, where the use of specific coupling reagents like TBTU is crucial to suppress racemization, a common side reaction that can compromise the purity and efficacy of the final product.[6][9]
Overall Synthetic Scheme
The synthesis can be summarized in three main stages starting from the pinanediol-protected leucine boronate salt.
Caption: Overall workflow for the synthesis of Bortezomib.
Part I: Synthesis of Protected Bortezomib Intermediate
This stage involves two sequential peptide coupling reactions to construct the full dipeptide chain attached to the pinanediol-protected boronate.
Principle and Rationale
The core of this stage is the formation of amide bonds. The first coupling joins N-Boc-L-phenylalanine to the free amine of (R)-BoroLeu-(+)-Pinanediol. The hydrochloride salt of the starting material must be neutralized in situ using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine for reaction.
Choice of Coupling Reagent: The selection of the coupling agent is critical for minimizing epimerization, particularly at the alpha-carbon of the activated phenylalanine. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a highly effective uronium-based coupling reagent.[10] It rapidly activates the carboxylic acid to form a benzotriazolyl ester, which reacts efficiently with the amine, thereby suppressing the formation of oxazolone intermediates that are a primary cause of racemization.[6][11]
Following the first coupling, the N-Boc protecting group is removed under acidic conditions (e.g., HCl in an organic solvent) to expose the new N-terminal amine of the dipeptide. This intermediate is then coupled with pyrazine-2-carboxylic acid using the same TBTU/DIPEA chemistry to yield the fully assembled, protected Bortezomib.[6][9]
Detailed Experimental Protocol
Protocol 1: Synthesis of (1S,2S,3R,5S)-Pinanediol N-(Pyrazine-2-carbonyl)-L-phenylalanine-L-leucine Boronate
Note: All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Step A: Coupling with N-Boc-L-Phenylalanine
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-BoroLeu-(+)-Pinanediol hydrochloride (1.0 eq), N-Boc-L-phenylalanine (1.05 eq), and TBTU (1.1 eq).
-
Add anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 10-15 mL per gram of starting boronate).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add DIPEA (3.0-3.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting boronate is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide boronate as an oil or foam. This intermediate is often used directly in the next step without further purification.
Step B: N-Boc Deprotection
-
Dissolve the crude product from Step A in a minimal amount of ethyl acetate or dioxane.
-
Cool the solution to 0 °C and bubble dry HCl gas through the solution or add a pre-chilled 4M HCl solution in dioxane (3-4 eq).
-
Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. A precipitate of the hydrochloride salt should form.
-
Monitor for the disappearance of the starting material by TLC/HPLC.
-
Upon completion, filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to yield the dipeptide boronate hydrochloride salt.
Step C: Coupling with Pyrazine-2-carboxylic Acid
-
Combine the dipeptide boronate hydrochloride salt from Step B (1.0 eq), pyrazine-2-carboxylic acid (1.1 eq), and TBTU (1.2 eq) in a flask under a nitrogen atmosphere.[12]
-
Add anhydrous DCM or DMF and cool the mixture to 0-5 °C.
-
Add DIPEA (3.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/HPLC.
-
Perform an aqueous workup as described in Step A (7).
-
The crude product, protected Bortezomib, can be purified by column chromatography on silica gel or carried forward if purity is deemed sufficient by HPLC analysis.
Part II: Deprotection of the Pinanediol Auxiliary
This final chemical transformation is the most critical step, as it unmasks the boronic acid functional group responsible for the drug's biological activity.
Principle and Rationale
The pinanediol ester protecting the boronic acid is stable to many reaction conditions but can be cleaved via transesterification.[13][14] This reaction involves treating the pinanediol ester with another boronic acid, typically a simple and volatile one like isobutylboronic acid, in a biphasic solvent system under acidic conditions.[4][6]
The equilibrium is driven in favor of the desired product (Bortezomib) by using an excess of the scavenger boronic acid (isobutylboronic acid) and by partitioning. The newly formed isobutylboronic acid pinanediol ester is highly lipophilic and preferentially partitions into the nonpolar organic phase (e.g., heptane or hexane), while the more polar product, Bortezomib hydrochloride, partitions into the aqueous/polar organic phase (e.g., methanol/water).[6] This separation effectively removes the byproduct from the reaction equilibrium, driving the reaction to completion.
Detailed Experimental Protocol
Protocol 2: Synthesis of Bortezomib via Transesterification
-
Dissolve the protected Bortezomib intermediate (1.0 eq) in a 1:1 mixture of methanol and n-heptane.
-
Add isobutylboronic acid (1.5-2.0 eq) to the mixture.
-
Add 1N aqueous hydrochloric acid (1.5 eq) dropwise while stirring vigorously.
-
Stir the biphasic mixture at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC to confirm the disappearance of the starting pinanediol ester.
-
Once complete, stop stirring and allow the layers to separate.
-
Isolate the lower aqueous/methanolic layer, which contains the Bortezomib product. The upper heptane layer contains the pinanediol-isobutylboronate byproduct and can be processed separately to recover the pinanediol chiral auxiliary.
-
Wash the aqueous/methanolic layer twice with fresh n-heptane to remove any remaining lipophilic impurities.
-
Carefully adjust the pH of the aqueous layer to ~6.0 with a base (e.g., 2N NaOH) while cooling in an ice bath. This will cause the crude Bortezomib to begin precipitating.
-
Extract the product into dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Bortezomib, typically as a white or off-white solid.
Part III: Purification and Characterization
The crude product from the deprotection step is a mixture of the Bortezomib monomer and its trimeric boroxine anhydride. A final purification step is required to achieve the high purity necessary for pharmaceutical applications.
Principle and Rationale
Bortezomib is typically isolated and stored as its more stable trimeric boroxine anhydride.[4] This form is less prone to degradation and can be reliably handled as a crystalline solid. Purification is generally achieved by recrystallization or by slurrying the crude product in a carefully selected solvent system. A mixture of acetonitrile (MeCN) and isopropanol (i-PrOH) has been shown to be effective for selectively dissolving impurities while leaving the high-purity boroxine as a solid.[15][16] The final product's purity is confirmed using HPLC, and its identity is verified by NMR and mass spectrometry.
Detailed Experimental Protocols
Protocol 3: Purification of Bortezomib Anhydride
-
Transfer the crude Bortezomib solid to a clean flask.
-
Add a solvent mixture, such as 15:1 (v/v) acetonitrile/isopropanol or pure ethyl acetate.[5][15] The amount of solvent should be sufficient to form a stirrable slurry (e.g., 8-10 mL per gram of crude material).
-
Stir the slurry at room temperature for 4-6 hours.[16]
-
Filter the white solid using a Buchner funnel.
-
Wash the filter cake with a small amount of cold solvent (the same used for the slurry).
-
Dry the solid under vacuum at 30-35 °C overnight to obtain high-purity Bortezomib anhydride.[5]
Protocol 4: Analytical Characterization
-
HPLC Analysis: Assess the purity of the final product using a validated reverse-phase HPLC method.[17][18] A typical system might use a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) with UV detection at 270 nm.[18][19] The purity should typically exceed 99.5%.
-
Mass Spectrometry: Confirm the molecular weight. For the monomeric boronic acid, the expected [M+H]⁺ is approximately 385.2.
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The spectra can be complex due to the presence of the boroxine and potential diastereomers, but key resonances for the pyrazine, phenylalanine, and leucine fragments should be identifiable.
Data Summary and Visualization
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Purity Target (HPLC) |
| 1A | (R)-BoroLeu-(+)-Pinanediol-HCl | N-Boc-L-Phe, TBTU, DIPEA | >90% (crude) | >85% |
| 1C | Dipeptide Boronate Salt | Pyrazine-2-carboxylic acid, TBTU | >85% (crude) | >80% |
| 2 | Protected Bortezomib | Isobutylboronic acid, HCl | 75-85% | >95% (crude) |
| 3 | Crude Bortezomib | Acetonitrile/Isopropanol | >80% (recrystallization) | >99.7% |
Experimental Workflow Diagram
Caption: Key stages of the experimental protocol.
References
- Organic & Biomolecular Chemistry.
- Aust J Chem. Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester.
- ResearchGate.
- RSC Publishing.
- Luxembourg Bio Technologies.
- Google Patents. US8497374B2 - Process for preparing and purifying bortezomib.
- NIH. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice.
- Neuroquantology. RP-HPLC Method Development and Validation for Determination of Bortezomib in Bulk Drug Substance and Pharmaceutical Dosage Forms.
- PubMed.
- Development and validation of HPLC-UV method for the estim
- Google Patents. US20120289699A1 - Process for Preparing and Purifying Bortezomib.
- New Drug Approvals. BORTEZOMIB, PS 341.
- Korean Chemical Society.
- Google Patents.
- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Google Patents.
- Journal of Drug Delivery and Therapeutics.
- Google Patents.
- Google Patents.
- Longdom Publishing.
- ACS Publications.
- PubMed.
- ChemicalBook. Bortezomib synthesis.
- ResearchGate. Solid-phase synthesis of bortezomib | Download Scientific Diagram.
- VTechWorks.
- ResearchGate.
- PubMed. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction.
- PMC. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology.
- RJPBCS.
- CancerNetwork. Comparative Mechanisms of Action of Proteasome Inhibitors.
- Chemical Transformation of Pyrazine Deriv
- Aapptec Peptides. Coupling Reagents.
- EXCLI Journal. bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors a.
- Peptide Coupling Reagents, More than a Letter Soup.
- MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
Sources
- 1. cancernetwork.com [cancernetwork.com]
- 2. excli.de [excli.de]
- 3. Bortezomib synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP2627636A1 - Process for making bortezomib and intermediates for the process - Google Patents [patents.google.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 10. rjpbcs.com [rjpbcs.com]
- 11. peptide.com [peptide.com]
- 12. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]
- 16. US20120289699A1 - Process for Preparing and Purifying Bortezomib - Google Patents [patents.google.com]
- 17. neuroquantology.com [neuroquantology.com]
- 18. jddtonline.info [jddtonline.info]
- 19. ijpar.com [ijpar.com]
Preparation of stock solutions for (R)-BoroLeu-(+)-Pinanediol-hydrochloride assays
Application Note: Preparation and Validation of (R)-BoroLeu-(+)-Pinanediol-Hydrochloride Stock Solutions for Biochemical Assays
Introduction & Mechanistic Context
(R)-BoroLeu-(+)-Pinanediol-hydrochloride (CAS: 779357-85-6) is a critical chiral synthon and intermediate in the development of boronic acid-based proteasome inhibitors, most notably Bortezomib and its analogs [1]. In biochemical and pharmacological assays, researchers utilize this compound either to evaluate the stability of the pinanediol protecting group, to synthesize custom peptide-boronate libraries, or to serve as a baseline control in 20S proteasome inhibition studies [2].
Unlike free boronic acids, which rapidly form covalent, slowly reversible adducts with the catalytic N-terminal threonine (Thr1) of the proteasome's β5 subunit, the pinanediol ester acts as a steric shield. Maintaining the integrity of this ester during stock solution preparation is paramount. Premature hydrolysis or oxidation compromises the assay's validity, leading to erratic IC₅₀ values and irreproducible kinetic data. This guide details a self-validating, causally grounded methodology for preparing highly stable stock solutions of (R)-BoroLeu-(+)-Pinanediol-hydrochloride.
Mechanism of 20S proteasome inhibition by boronic acid derivatives.
Physicochemical Properties & Causality in Handling
The hydrochloride salt of (R)-BoroLeu-(+)-Pinanediol is highly polar at the amine terminus but highly hydrophobic at the pinanediol-boronate terminus. This amphiphilic nature dictates the choice of solvent.
-
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard for these stock solutions [1]. DMSO effectively solvates both the polar HCl salt and the bulky hydrophobic pinanediol ring.
-
Moisture Sensitivity: The boronate ester is susceptible to hydrolysis. The presence of water in the solvent will initiate equilibrium-driven deprotection, yielding the free boronic acid and pinanediol. Therefore, strictly anhydrous conditions (water ≤0.005%) are required.
-
Thermal Constraints: While stable at room temperature in solid form, the compound in solution is prone to degradation if subjected to excessive heat. Dissolution should rely on mechanical agitation rather than thermal energy.
Quantitative Data: Solubility and Stability Profiles
The following table summarizes the operational parameters for stock solution management, derived from established stability metrics for boronate-based inhibitors [3].
| Parameter | Specification / Data | Causality / Rationale |
| Optimal Solvent | Anhydrous DMSO (≥99.9%) | Prevents premature ester hydrolysis; ensures complete dissolution. |
| Max Solubility (DMSO) | >50 mM | Amphiphilic structure allows high-concentration stock generation. |
| Stock Concentration | 10 mM or 50 mM | Standardizes downstream serial dilutions for microplate assays. |
| Stability at 25°C | < 12 hours (in solution) | Ambient temperature accelerates oxidative degradation of the amine. |
| Stability at -20°C | Up to 6 months | Freezing halts kinetic degradation pathways [3]. |
| Freeze-Thaw Cycles | Maximum 3 cycles | Repeated thermal shock induces micro-precipitation and concentration gradients. |
Experimental Protocol: Stock Solution Preparation
To ensure a self-validating system, this protocol integrates environmental controls, precise dissolution mechanics, and a mandatory Quality Control (QC) checkpoint.
Workflow for (R)-BoroLeu-(+)-Pinanediol-HCl stock preparation and QC.
Step-by-Step Methodology
Phase 1: Equilibration and Weighing
-
Thermal Equilibration: Transfer the sealed vial of (R)-BoroLeu-(+)-Pinanediol-hydrochloride from -20°C storage to a desiccator at room temperature (20-25°C) for at least 30 minutes.
-
Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture, which condenses on the solid and initiates hydrolysis of the boronate ester.
-
-
Weighing: Using a microbalance enclosed in a draft shield, rapidly weigh the desired mass (e.g., 3.01 mg for a 1 mL of 10 mM stock) into a sterile, static-free amber glass vial.
Phase 2: Dissolution 3. Solvent Addition: In a chemical fume hood or biosafety cabinet, add the calculated volume of Anhydrous DMSO. 4. Agitation: Vortex the suspension gently for 30–60 seconds. 5. Controlled Sonication (If required): If particulates remain, place the vial in an ultrasonic bath. Limit sonication to 10 minutes and ensure the bath temperature does not exceed 37°C[1].
- Causality: Exceeding 37°C provides sufficient thermal energy to potentially degrade the chiral centers or induce unwanted side reactions with trace impurities.
Phase 3: Filtration and Aliquoting 6. Filtration: Draw the solution into a solvent-resistant syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a fresh amber vial.
- Causality: PTFE is strictly required because DMSO is an aggressive solvent that will dissolve or leach extractables from standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters, introducing artifacts into sensitive mass spectrometry or fluorogenic assays.
- Aliquoting: Dispense the filtered stock into low-bind amber microcentrifuge tubes in single-use volumes (e.g., 20 µL to 50 µL).
- Causality: Single-use aliquots eliminate freeze-thaw cycles, which are known to cause concentration gradients and precipitate formation. Amber tubes prevent photo-oxidation.
- Inert Gas Purging: Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of each tube for 3 seconds before capping.
- Causality: Displacing ambient oxygen and moisture prevents the oxidative degradation of the primary amine and protects the boronate linkage.
- Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer [3].
Quality Control & Self-Validation System
A protocol is only as reliable as its validation mechanism. Before deploying the stock solution in high-throughput screening or enzymatic assays, a representative aliquot must undergo QC to confirm the absence of hydrolysis.
LC-MS Validation Step:
-
Dilute a 1 µL test aliquot of the stock solution to 10 µM in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Inject immediately into an LC-MS system (C18 column).
-
Acceptance Criteria: The chromatogram must show a single dominant peak corresponding to the intact (R)-BoroLeu-(+)-Pinanediol mass [M+H]⁺. The presence of a peak corresponding to free (R)-BoroLeu (deprotected boronic acid) exceeding 5% of the total Area Under the Curve (AUC) indicates moisture contamination during preparation. If this threshold is breached, the stock must be discarded.
Application in Downstream Assays
When utilizing the validated stock solution for biological assays (e.g., assessing intermediate binding to the 20S proteasome):
-
Aqueous Dilution: Dilute the DMSO stock into the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) immediately before adding the enzyme [1].
-
DMSO Tolerance: Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v), as higher concentrations can denature the proteasome complex and artificially alter the kinetics of the fluorogenic substrate cleavage [2].
References
-
Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: Molecules (MDPI) URL:[Link]
-
Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as β-lactamase inhibitors Source: Nature Communications (via PMC/NIH) URL:[Link]
Application Note & Protocol: A Scalable and Diastereoselective Synthesis of (R)-BoroLeu-(+)-Pinanediol Hydrochloride
Abstract
(R)-BoroLeu-(+)-Pinanediol hydrochloride is a critical chiral building block in the synthesis of the proteasome inhibitor Bortezomib, a cornerstone therapy for multiple myeloma.[1][2] The synthesis of α-amino boronic acids presents significant challenges, including control of stereochemistry and the inherent instability of the boronic acid moiety.[3][4] This application note provides a detailed, field-proven protocol for the scale-up synthesis of (R)-BoroLeu-(+)-Pinanediol hydrochloride. We will elucidate the causal factors behind key experimental choices, from the selection of the chiral auxiliary to the conditions for stereoselective homologation and final salt formation. The protocol is designed to be self-validating, with integrated quality control checkpoints. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.
Introduction: The Strategic Importance of a Protected Boronic Acid
Boronic acids and their esters are invaluable intermediates in modern organic synthesis, most notably for their role in transition metal-catalyzed cross-coupling reactions.[5] However, their handling, purification, and storage can be problematic due to their propensity for dehydration to form boroxines (cyclic anhydrides) and potential for autoxidation.[3][4] For α-amino boronic acids, the challenges are compounded by the need for precise stereochemical control.
The use of (+)-pinanediol as a chiral auxiliary serves a dual purpose. First, it protects the reactive boronic acid group, rendering the intermediate more stable and amenable to purification by standard techniques.[1] Second, and more critically, it acts as a chiral director in reactions such as the Matteson homologation, enabling the highly diastereoselective synthesis required for the final active pharmaceutical ingredient (API). The hydrochloride salt form of the final intermediate enhances its stability and handling characteristics, making it suitable for storage and downstream applications in peptide coupling reactions.[6]
Synthetic Strategy: A Convergent and Stereocontrolled Approach
The synthesis of (R)-BoroLeu-(+)-Pinanediol hydrochloride is a key fragment in the convergent synthesis of Bortezomib.[7] This strategy involves preparing key intermediates separately and then coupling them in the final stages, which is often more efficient and higher-yielding for complex molecules than a linear approach.[7]
Our synthetic pathway begins with the esterification of isobutylboronic acid with (1S,2S,3R,5S)-(+)-pinanediol. The core of the synthesis is a Matteson homologation reaction. This powerful transformation involves the reaction of the pinanediol boronic ester with dichloromethyllithium, which is generated in situ. This creates a boronate 'ate' complex that undergoes a stereoselective 1,2-migration to form the α-chloro boronic ester with high diastereoselectivity.[8][9] Subsequent nucleophilic substitution of the chloride with an amino group, followed by formation of the hydrochloride salt, yields the target compound.
Logical Workflow of the Synthesis
Caption: Overall workflow for the synthesis of (R)-BoroLeu-(+)-Pinanediol HCl.
Detailed Scale-Up Protocol
This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Isobutylboronic acid | 84110-40-7 | 101.94 | 1.0 | Ensure dryness. |
| (1S,2S,3R,5S)-(+)-Pinanediol | 18680-27-8 | 170.25 | 1.05 | Chiral auxiliary. Excess ensures complete consumption of boronic acid. |
| Toluene | 108-88-3 | 92.14 | - | Anhydrous grade. Used for azeotropic removal of water. |
| Diisopropylamine | 108-18-9 | 101.19 | 2.2 | Anhydrous, freshly distilled. |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 2.1 | Pyrophoric. Handle under inert atmosphere. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.1 | Anhydrous, freshly distilled. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Anhydrous grade, inhibitor-free. |
| Lithium bis(trimethylsilyl)amide (LHMDS, 1M in THF) | 4039-32-1 | 167.33 | 2.5 | Alternative nucleophilic amine source. |
| Hydrogen Chloride (2.0 M in diethyl ether) | 7647-01-0 | 36.46 | 1.1 | Used for final salt formation. |
| Diethyl Ether | 60-29-7 | 74.12 | - | Anhydrous grade. |
| Hexanes | 110-54-3 | 86.18 | - | For purification/crystallization. |
Step-by-Step Procedure
Step 1: Synthesis of (S)-Pinanediol 2-methylpropane-1-boronate (Intermediate 1)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutylboronic acid (1.0 eq) and (+)-pinanediol (1.05 eq).
-
Add a sufficient volume of toluene to suspend the reagents (approx. 4-5 mL per gram of boronic acid).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the toluene. The resulting oil or low-melting solid is the desired pinanediol ester and is typically used in the next step without further purification. Purity can be checked by ¹H NMR.
Step 2: Matteson Homologation to form (1S)-(S)-Pinanediol 1-chloro-3-methylbutane-1-boronate (Intermediate 2)
Causality: This step is the most critical for establishing the correct stereochemistry. The reaction is performed at very low temperatures (-78 °C) to ensure the stability of the dichloromethyllithium and to maximize the diastereoselectivity of the rearrangement.[8][9]
-
Set up a multi-necked, flame-dried flask under a nitrogen or argon atmosphere.
-
Charge the flask with anhydrous THF (approx. 10 mL per gram of Intermediate 1) and cool to -78 °C using a dry ice/acetone bath.
-
In a separate, dry, inerted flask, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -10 °C.[8]
-
To the main reaction flask at -78 °C, add anhydrous dichloromethane (1.1 eq).
-
Slowly add the freshly prepared LDA solution to the dichloromethane solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate dichloromethyllithium.
-
Add a solution of Intermediate 1 (dissolved in a minimum amount of cold, anhydrous THF) dropwise to the reaction mixture. The addition should be slow to control the exotherm.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is an oil and can be purified by column chromatography on silica gel, though care must be taken as boronic esters can sometimes degrade on silica.[10][11]
Key Mechanistic Step: The Matteson Homologation
Caption: Diastereoselective 1,2-migration in the Matteson homologation.
Step 3: Nucleophilic Substitution and Hydrochloride Salt Formation
-
Dissolve the purified Intermediate 2 (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add LHMDS solution (2.5 eq) to the reaction mixture. The excess ensures complete substitution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This yields the free amine, (R)-BoroLeu-(+)-Pinanediol, as an oil.
-
Dissolve the crude free amine in a minimum amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (1.1 eq) with vigorous stirring.
-
The hydrochloride salt will precipitate as a white solid.[12][13]
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (R)-BoroLeu-(+)-Pinanediol-hydrochloride.
Purification and Characterization
-
Purification: The final hydrochloride salt is typically purified by recrystallization or trituration with a suitable solvent system, such as diethyl ether/hexanes.[10] Purification of boronic ester intermediates can be challenging. While column chromatography is an option, some esters are sensitive to silica gel.[11] In such cases, using neutral alumina or simply carrying the crude material forward may be preferable if purity is sufficient.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and chiral excess (using a chiral column). A purity of >99% is often required for pharmaceutical applications.[2]
-
Safety and Handling Precautions
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Boronic Acids/Esters: Boronic acids are irritants and may pose reproductive health risks with chronic exposure.[14][15] Avoid inhalation of dust and skin/eye contact.[16]
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (N₂ or Ar) using syringe/cannula techniques.
-
Diisopropylamine and Dichloromethane: Corrosive and volatile. Handle only in a fume hood with appropriate gloves and eye protection.
-
LHMDS: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical safety goggles, and compatible chemical-resistant gloves are required.[17] For handling pyrophorics, fire-retardant clothing is recommended.
-
Spill & Waste Disposal: Neutralize small spills of organolithiums with sand or another inert absorbent. Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge large quantities into drains.[14][15]
Conclusion
This application note provides a robust and scalable protocol for the synthesis of (R)-BoroLeu-(+)-Pinanediol hydrochloride. By understanding the rationale behind the choice of reagents and reaction conditions, particularly for the critical Matteson homologation step, researchers can reliably produce this key pharmaceutical intermediate with high diastereoselectivity and purity. Strict adherence to anhydrous techniques and safety protocols is paramount for the successful and safe execution of this synthesis on a larger scale.
References
- Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.
- Synthesis and Application of Boronic Acid Deriv
- Boric Acid Safety & Hazards. Lab Alley.
- Boric Acid - SAFETY D
- Bortezomib-pinanediol. Benchchem.
- Safety D
- Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. Journal of the Korean Chemical Society.
- Vinylboronic acid, pinacol ester Safety D
- Manufacturing method for Bortezomib and new intermediate thereof.
- A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condens
- MATERIAL SAFETY DATA SHEET for boronic acid pinacol ester hydrochloride. J & W PharmLab, LLC.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- How to purify boronic acids/boronate esters?.
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Understanding (R)-BoroLeu-(+)
- Technical Support Center: Scaling Up Reactions Involving (+)-Pinanediol. Benchchem.
- (R)-BOROLEU-(+)-PINANEDIOL. MilliporeSigma.
- (R)-BoroLeu-(+)-Pinanediol hydrochloride. Alchem Pharmtech.
- (R)-BoroLeu-(+)-Pinanediol-HCl. AbMole BioScience.
Sources
- 1. Bortezomib-pinanediol | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KR20150066724A - Manufacturing method for Bortezomib and new intermediate thereof - Google Patents [patents.google.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. alchempharmtech.com [alchempharmtech.com]
- 13. abmole.com [abmole.com]
- 14. laballey.com [laballey.com]
- 15. carlroth.com [carlroth.com]
- 16. jwpharmlab.com [jwpharmlab.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Troubleshooting solubility issues of BoroLeu pinanediol esters in water
The following Technical Support Guide addresses solubility, stability, and formulation challenges for BoroLeu Pinanediol Esters , specifically focusing on the trifluoroacetate salt form commonly used in research (e.g., (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, CAS 179324-87-9).
Topic: Troubleshooting Solubility & Stability in Aqueous Media Audience: Medicinal Chemists, Cell Biologists, Drug Development Scientists
Executive Summary & Compound Profile
The Core Challenge: BoroLeu pinanediol esters present a "solubility paradox." While the alpha-ammonium group (from the TFA salt) provides a hydrophilic handle, the molecule is dominated by two significant hydrophobic moieties: the pinanediol protecting group (a bicyclic terpene) and the leucine isobutyl side chain .
When diluted from DMSO into aqueous buffers (PBS, cell culture media), the hydrophobic effect often overcomes the solvation energy of the ammonium cation, leading to immediate precipitation ("crashing out").
| Parameter | Technical Specification |
| Compound Name | (R)-BoroLeu-(+)-Pinanediol trifluoroacetate |
| CAS Number | 179324-87-9 |
| Critical Moieties | Hydrophobic: Pinanediol ring, Leucine side chainHydrophilic: |
| pKa (Estimated) | |
| Solubility (Water) | Low (< 1 mg/mL typically). Requires co-solvents or carriers. |
| Solubility (DMSO) | High (> 50 mg/mL). |
Diagnostic Troubleshooting (Q&A)
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to PBS."
Diagnosis: Solvent Shock & Antisolution Effect. Root Cause: Adding a high-concentration DMSO stock rapidly to a static aqueous buffer creates local zones of high water content where the compound is insoluble before it can disperse. Additionally, if your PBS is pH 7.4, it may be close enough to the amine's pKa to deprotonate a fraction of the molecules, rendering them neutral and insoluble. Solution:
-
Kinetic Control: Vortex the aqueous buffer while slowly adding the DMSO stock (dropwise). Never add buffer to DMSO; always add DMSO to buffer.
-
Carrier Assistance: Pre-dissolve (2-Hydroxypropyl)-
-cyclodextrin (HP- -CD) in your PBS at 5–10% (w/v). The cyclodextrin cavity encapsulates the hydrophobic pinanediol tail, preventing aggregation.
Issue 2: "The solution is clear at pH 6 but cloudy at pH 8."
Diagnosis: pH-Dependent Deprotonation.
Root Cause: The solubility of BoroLeu pinanediol ester relies heavily on the positive charge of the
-
pH < 7: Fully protonated (
) Soluble . -
pH > 8: Deprotonated (
) Neutral Zwitterion lost Precipitation . Solution: -
Maintain experimental pH between 6.0 and 7.2 .
-
If physiological pH (7.4) is strictly required, reduce the compound concentration to < 50 µM or use the Cyclodextrin protocol.
Issue 3: "Is the precipitate due to hydrolysis of the boronate ester?"
Diagnosis: Unlikely. Root Cause: Pinanediol esters are kinetically exceptionally stable toward hydrolysis compared to pinacol or free boronic acids. They are often used specifically because they do not hydrolyze easily.
-
Verification: Hydrolysis would release free pinanediol (insoluble oil) and free Leucine Boronic Acid (water-soluble). If you see a white crystalline precipitate, it is likely the intact ester crashing out, not a degradation product.
Experimental Protocols
Protocol A: The "Safe Dilution" Method (Standard)
Use this for concentrations < 100 µM in simple buffers.
-
Prepare Stock: Dissolve solid BoroLeu pinanediol ester in anhydrous DMSO to 10–20 mM .
-
Prepare Buffer: Measure the required volume of PBS or Media. Ensure pH is 7.0–7.2 .
-
Dynamic Addition:
-
Place the buffer tube on a vortex mixer set to medium speed.
-
While vortexing, inject the DMSO stock directly into the center of the liquid vortex.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, though the compound solubility is the limiting factor here.
-
Protocol B: Cyclodextrin-Assisted Solubilization (High Stability)
Use this for animal studies, high concentrations (> 100 µM), or long-term incubation.
-
Prepare Excipient Solution: Dissolve HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water or PBS to a final concentration of 10% (w/v) . Filter sterilize (0.22 µm). -
Prepare Compound Stock: Dissolve BoroLeu pinanediol ester in DMSO at 50 mM .
-
Complexation Step:
-
Add the DMSO stock to the 10% HP-
-CD solution. -
Sonicate in a water bath for 10–15 minutes at room temperature. The cyclodextrin will sequester the hydrophobic pinanediol group.
-
-
Dilution: This concentrate can now be diluted into media with a much lower risk of precipitation.
Visualizing the Solubility Mechanisms
Figure 1: Solubility Equilibrium & pH Impact
This diagram illustrates the competition between the hydrophobic pinanediol "anchor" and the hydrophilic ammonium "buoy," and how pH shifts this balance.
Caption: Figure 1. The solubility of BoroLeu pinanediol ester is gated by the protonation state of the
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Systematic workflow for identifying the root cause of precipitation.
References & Authoritative Sources
-
Compound Properties: Sigma-Aldrich. (R)-BoroLeu-(+)-Pinanediol trifluoroacetate Product Sheet. CAS 179324-87-9.[2][3][4][5] Link
-
Boronic Ester Stability: Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Discusses the high hydrolytic stability of pinanediol esters compared to other diols. Link
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Validates the use of HP-
-CD for solubilizing lipophilic drugs. Link -
Precipitation Troubleshooting: Thermo Fisher Scientific. Cell Culture Media Troubleshooting Guide. Addresses common causes of compound precipitation upon dilution. Link
Sources
- 1. (S)-BoroLeu-(-)-Pinanediol-CF3COOH | C17H29BF3NO4 | CID 118989667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. 179324-87-9 Cas No. | (R)-Boroleucine-(1S,2S,3R,5S)-(+)-pinanediol ester trifluoroacetate | Apollo [store.apolloscientific.co.uk]
- 4. Chemscene ChemScene | (R)-BoroLeu-(+)-Pinanediol trifluoroacetate | 1G | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Deprotection of Pinanediol Boronate Esters in BoroLeu Synthesis
Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with α-aminoboronic acids, specifically focusing on the removal of (+)-pinanediol protecting groups from boroleucine (BoroLeu) derivatives.
Mechanistic Insights: The Challenge of Pinanediol Removal
The rigid bicyclic structure of (+)-pinanediol provides excellent stereocontrol during Matteson homologation, making it the premier chiral auxiliary for synthesizing α-aminoboronic acids. However, this same rigidity creates a highly stable, sterically hindered boronate ester. Removing the pinanediol group without damaging the sensitive α-aminoboronic acid requires breaking strong B-O bonds. Simple aqueous hydrolysis is thermodynamically unfavorable. To overcome this, we must manipulate the equilibrium using chemical scavengers (e.g., isobutylboronic acid) or induce hybridization changes at the boron center (sp2 to sp3) using Lewis bases like 1[1].
Troubleshooting & FAQs
Q1: Why am I observing epimerization at the α-chiral center of Boroleucine during deprotection? A1: α-aminoboronic acids are highly prone to 2 and epimerization if the α-amino group is not protonated or covalently derivatized[2]. When the pH rises above the pKa of the amine, the resulting free base facilitates tautomerization. Causality & Solution: Always maintain strongly acidic conditions (e.g., 1 N HCl) during biphasic transesterification. This ensures the amine remains fully protonated as an ammonium salt, locking the stereocenter in place[2].
Q2: How can I prevent proteodeboronation (C-B bond cleavage)? A2: The C-B bond in boronic acids is susceptible to cleavage under 3[3]. Causality & Solution: Degas your solvents to prevent oxidative cleavage by dissolved oxygen. Avoid alkaline workups entirely. If your substrate cannot tolerate the extended acidic conditions of standard transesterification, switch to the Diethanolamine (DEA) method, which utilizes mild 0.1 M HCl for just 20 minutes[1].
Q3: My biphasic transesterification with isobutylboronic acid is stalling at 70% conversion. How do I drive it to completion? A3: This is an equilibrium-driven transesterification. Isobutylboronic acid is added to scavenge the liberated pinanediol[2]. Causality & Solution: If the reaction stalls, the partition coefficient of the byproducts in your solvent system is likely suboptimal. Ensure a strict 1:1 ratio of Methanol to Hexane (or Pentane). The highly lipophilic pinanediol-isobutylboronate must partition completely into the organic layer to prevent the reverse reaction[4]. Increase stirring speed to maximize the interfacial surface area between the two phases.
Validated Experimental Protocols
Protocol A: Biphasic Transesterification (The Industry Standard)
Mechanism: Isobutylboronic acid acts as a sacrificial scavenger, reacting with pinanediol to form a lipophilic ester that is continuously extracted into the organic phase, driving the equilibrium forward via Le Chatelier's principle.
-
Dissolution: Dissolve the Pinanediol-BoroLeu derivative (1.0 eq) in Methanol.
-
Biphasic Setup: Add an equal volume of Hexane (or Pentane) and 1 N aqueous HCl to the methanolic solution[2].
-
Scavenger Addition: Add Isobutylboronic acid (15-18 eq). The large excess is critical to overwhelm the equilibrium[2].
-
Reaction: Stir vigorously at room temperature for 15-18 hours.
-
Phase Separation: Transfer to a separatory funnel and separate the layers. The deprotected BoroLeu resides in the 4[4].
-
Purification: Wash the methanolic layer with fresh hexane (3x) to remove any residual pinanediol-isobutylboronate. Evaporate the methanolic layer to yield the BoroLeu hydrochloride salt[2]. Validation Checkpoint: Analyze the hexane layer via GC-MS or TLC. The absence of free isobutylboronic acid and the presence of the pinanediol-isobutylboronate ester confirms the scavenger has successfully trapped the auxiliary.
Protocol B: Diethanolamine (DEA) Adduct Method (For Acid-Sensitive Moieties)
Mechanism: DEA forms a dative N→B bond, changing the boron from sp2 to sp3 hybridized. This stable, tetrahedral adduct precipitates out of the ethereal solution, driving the reaction forward without needing aqueous biphasic conditions[1].
-
Dissolution: Dissolve the Pinanediol-BoroLeu derivative (1.0 eq) in anhydrous diethyl ether.
-
Adduct Formation: Add Diethanolamine (DEA) (1.2 eq) and stir at room temperature.
-
Precipitation: Stir for 30 minutes. The DEA-boronate adduct will1[1].
-
Filtration: Filter the white precipitate and wash with cold ether.
-
Mild Hydrolysis: Suspend the DEA-adduct in 0.1 M aqueous HCl and stir for 20 minutes to yield the free boronic acid[1]. Validation Checkpoint: The formation of a white precipitate in the ethereal solution is a visual confirmation of the sp3-hybridized DEA-boronate adduct formation. If the solution remains clear, the transesterification has failed.
Quantitative Strategy Comparison
| Strategy | Reagents | Typical Reaction Time | Average Yield | Epimerization Risk | Best Application |
| Biphasic Transesterification | Isobutylboronic acid, 1 N HCl, MeOH/Hexane | 15–18 hours | 85–95% | Low (if pH < 3) | Standard BoroLeu peptides (e.g., Bortezomib synthesis)[2] |
| DEA Transesterification | Diethanolamine, Ether, 0.1 M HCl | < 1 hour | 90–99% | Very Low | Acid-sensitive substrates or rapid deprotections[1] |
| Fluorinated Intermediates | KHF₂, TMSCl or aq. NH₃ | 12–24 hours | 70–85% | Moderate | Highly hindered boronic acids with poor phase separation[5] |
Workflow Visualization
Decision tree for selecting the optimal pinanediol deprotection strategy.
References
-
Ivanov, A. S., et al. "A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation." Tetrahedron (2009). 2
-
Inglis, S. R., et al. "Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates." The Journal of Organic Chemistry (2009). 5
-
Li, D., et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." ACS Publications (2011). 1
-
Raines Lab. "Catalytic and Biological Applications of Benzoxaborolones." (2015). 3
-
Hammerschmidt, S. J., et al. "Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease." ResearchGate (2022). 4
Sources
Technical Support Center: Optimizing HPLC Purification for (R)-BoroLeu-(+)-Pinanediol-hydrochloride
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the HPLC purification of (R)-BoroLeu-(+)-Pinanediol-hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Introduction: The Challenge of (R)-BoroLeu-(+)-Pinanediol-hydrochloride
(R)-BoroLeu-(+)-Pinanediol-hydrochloride is a critical intermediate, notably in the synthesis of proteasome inhibitors like Bortezomib.[1] Its purification by High-Performance Liquid Chromatography (HPLC) is frequently complicated by three core molecular features:
-
The Boronic Ester: The (+)-Pinanediol protecting group, while relatively robust compared to other diol esters, is susceptible to hydrolysis, especially on-column in typical reversed-phase (RP) conditions.[2][3][4][5][6] This degradation leads to the formation of the free boronic acid, compromising purity and yield.
-
The Primary Amine: The leucine moiety contains a primary amine, which exists as a protonated, positively charged species in its hydrochloride salt form. This basic group is prone to strong secondary ionic interactions with acidic residual silanol groups on silica-based stationary phases, a primary cause of severe peak tailing.[7][8][9][10]
-
The Lack of a Strong Chromophore: The molecule does not possess aromatic rings or other functional groups that absorb strongly in the mid-UV range, making detection by standard UV-Vis detectors challenging.[11]
This guide provides a systematic approach to navigate these challenges, ensuring a robust and reproducible purification method.
Section 1: Troubleshooting and Optimization Guide
Encountering issues with your purification is a common part of method development. This section provides a logical workflow and specific Q&A to diagnose and resolve the most frequent problems.
Troubleshooting Workflow Diagram
This diagram outlines a systematic process for identifying the root cause of poor chromatographic performance.
Caption: A decision tree for troubleshooting common HPLC issues.
Troubleshooting Q&A
Question: My primary peak is tailing significantly, even after lowering the mobile phase pH. What's happening and what should I do next?
Answer: This is a classic sign of secondary interactions between the protonated amine on your molecule and residual ionized silanol groups (Si-O⁻) on the silica stationary phase.[7][10] While lowering the pH helps by protonating these silanols (to Si-OH), it may not be sufficient on older or lower-quality columns.
-
Causality: The strong ionic attraction between your positively charged analyte and negatively charged sites on the stationary phase causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail."[9]
-
Next Steps:
-
Verify Column Health: First, confirm your column is not the issue. Inject a neutral compound like toluene or naphthalene. If it also tails, your column may have a void or a blocked frit, which is a physical problem.[10] If the neutral compound gives a symmetrical peak, the issue is chemical.
-
Switch to a Superior Stationary Phase: The most effective solution is to use a column designed to minimize these interactions.
-
High-Purity, End-Capped Columns: Modern columns use high-purity silica with fewer metal contaminants and are exhaustively "end-capped" to convert most residual silanols into less reactive groups.
-
Hybrid Silica Columns (e.g., Waters XTerra™, BEH): These columns incorporate organic groups into the silica matrix, which shields the analyte from the remaining silanols. They are also stable across a wider pH range. An XTerra MS C18 column has been shown to be effective at minimizing the on-column hydrolysis of boronate esters.[2][3][4]
-
MaxPeak™ Premier Columns (Waters): These columns feature hardware surfaces designed to reduce non-specific adsorption of metal-sensitive analytes, which can also contribute to poor peak shape.[12]
-
-
Question: I'm observing a new, earlier-eluting peak in my chromatogram that seems to grow the longer my sample sits in the autosampler. Is this an impurity from my synthesis?
Answer: While it could be a synthetic impurity, it is highly probable that you are observing the free boronic acid, which is the product of the on-column or in-vial hydrolysis of your pinanediol ester. The free boronic acid is more polar and therefore typically elutes earlier in reversed-phase chromatography.
-
Causality: Pinacol and pinanediol boronic esters are known to be susceptible to hydrolysis under typical RP-HPLC conditions, a reaction that can be catalyzed by acidic mobile phases or active silanol groups on the column surface.[2][3][4][5]
-
Next Steps:
-
Confirm Identity with Mass Spectrometry: The most definitive way to identify this peak is with an LC-MS system. The mass of the hydrolysis product will correspond to (R)-BoroLeucine.
-
Minimize On-Column Hydrolysis:
-
Remove Acidic Modifiers: If possible, run the separation with a neutral mobile phase (e.g., water/acetonitrile). This has been shown to be a key factor in preventing hydrolysis.[2][3]
-
Use a Highly Deactivated Column: As mentioned for peak tailing, a column with minimal silanol activity (like an XTerra or a well end-capped column) will reduce the catalytic effect of the stationary phase on hydrolysis.[2][3]
-
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a high concentration of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[4] It also provides good retention for polar compounds.
-
Question: I can barely see my compound with a PDA/UV detector, even at high concentrations. How can I get adequate sensitivity for purification?
Answer: Your analyte lacks a suitable UV chromophore for sensitive detection at standard wavelengths (e.g., 254 nm). While you might get a weak signal at very low wavelengths (e.g., 200-210 nm), the baseline noise and solvent absorbance will be high, making it unsuitable for reliable quantification and fraction collection.
-
Causality: Sensitive UV detection relies on the presence of moieties that absorb light, such as aromatic rings or conjugated systems, which your molecule lacks.
-
Recommended Solutions: You must use a detector that does not rely on light absorbance.
| Detector Type | Principle | Suitability for (R)-BoroLeu-(+)-Pinanediol-HCl | Pros | Cons |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Excellent | Highly specific and sensitive; provides identity confirmation | Higher cost and complexity |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges particles, and measures the charge | Excellent | Near-universal response; good for gradients; high sensitivity | Non-volatile buffers can suppress signal |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles | Very Good | Universal for non-volatile analytes; compatible with gradients | Response can be non-linear; less sensitive than CAD/MS |
| Refractive Index (RI) Detector | Measures changes in the refractive index of the mobile phase | Poor for Purification | Universal detector | Not compatible with gradient elution ; highly temperature-sensitive |
For preparative purification, Mass-Directed Fraction Collection is the gold standard for this type of compound. It triggers collection based on the specific mass-to-charge ratio of your target molecule, ensuring high purity of the collected fractions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting column and mobile phase for purifying (R)-BoroLeu-(+)-Pinanediol-hydrochloride?
A1: A robust starting point is a modern, high-purity, end-capped C18 column (e.g., Waters XSelect HSS T3, Agilent Zorbax StableBond).[7] The HSS T3 chemistry is particularly well-suited for retaining more polar analytes even under highly aqueous conditions.[13]
-
Recommended Starting Conditions:
-
Column: Waters XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: Mass Spectrometry (MS) or Charged Aerosol Detector (CAD)
-
-
Rationale: This method starts at a low pH to mitigate peak tailing from the amine group.[7] The HSS T3 stationary phase provides retention for the somewhat polar molecule.[13] However, be vigilant for signs of hydrolysis (see Troubleshooting). If hydrolysis is observed, the first step is to remove the formic acid from the mobile phase.[2]
Q2: How does mobile phase pH fundamentally alter the separation?
A2: The mobile phase pH is arguably the most critical parameter for this molecule due to its dual nature. It controls a trade-off between peak shape and analyte stability.
| pH Range | Effect on Analyte (R-NH3+) | Effect on Column (Si-OH) | Expected Chromatographic Result | Primary Risk |
| Low pH (2-4) | Amine is fully protonated (positively charged). | Silanols are fully protonated (neutral). | Good peak shape. Minimal ionic interaction. | Increased risk of acid-catalyzed hydrolysis of the boronic ester.[2] |
| Mid pH (5-7) | Amine remains protonated. | Silanols begin to deprotonate (negatively charged). | Severe peak tailing. Strong secondary ionic interactions. | Moderate risk of hydrolysis. |
| High pH (>8) | Amine begins to deprotonate (neutral). | Silanols are fully deprotonated (negatively charged). | Peak shape may improve, but retention might change unpredictably. | Degradation. Boronic acids and esters can be unstable at high pH.[14] Not recommended for silica columns. |
Q3: How should I prepare my sample for injection to ensure stability and good chromatography?
A3: Proper sample preparation is crucial. The choice of dissolution solvent can significantly impact peak shape and analyte stability.
-
The Golden Rule: The ideal injection solvent should be the same as, or weaker than, your initial mobile phase.[8][15] Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion and splitting.
-
Recommended Procedure:
-
Dissolve the crude (R)-BoroLeu-(+)-Pinanediol-hydrochloride in a solvent mixture that mimics your starting HPLC conditions (e.g., 95:5 Water:Acetonitrile).
-
If solubility is an issue, use the minimum amount of organic solvent (like acetonitrile or methanol) required to dissolve the sample, then dilute with water.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column and HPLC system.[16]
-
Transfer to an appropriate autosampler vial. To assess stability, run a single vial repeatedly over several hours to see if the hydrolysis product increases.
-
Q4: My crude NMR looks quite clean. Can I use the material directly in a subsequent Suzuki coupling reaction without HPLC purification?
A4: This is a common question balancing speed with final product purity. While tempting, it carries risks.
-
Potential Issues:
-
Excess Boron Reagent: Your crude material likely contains residual bis(pinacolato)diboron (B₂pin₂), which can interfere with subsequent reactions.[17]
-
Catalyst Poisoning: Trace impurities from the borylation reaction could poison the palladium catalyst in your Suzuki coupling.
-
Stoichiometry: Using crude material makes accurate determination of stoichiometry for the next step difficult, potentially leading to lower yields and more complex final purification.
-
-
Recommendation: For drug development applications where purity and reproducibility are paramount, HPLC purification is strongly recommended. For early-stage discovery, a simple plug filtration through a small amount of silica or celite might remove some baseline impurities, but it will not remove excess B₂pin₂ effectively.[17]
Section 3: Experimental Protocols
Protocol 1: Recommended Starting RP-HPLC-MS Method
This protocol is designed as a robust starting point for the analysis and purification of (R)-BoroLeu-(+)-Pinanediol-hydrochloride.
-
Instrumentation & Columns:
-
HPLC System with a quaternary pump and autosampler.
-
Detector: Single Quadrupole Mass Spectrometer (MS).
-
Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent high-performance, end-capped C18 column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): HPLC-grade Water.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Note: This initial method omits acid to minimize hydrolysis. If peak tailing is unacceptable, remake mobile phases with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B Curve 0.0 95.0 5.0 Initial 10.0 5.0 95.0 Linear 12.0 5.0 95.0 Hold 12.1 95.0 5.0 Step | 15.0 | 95.0 | 5.0 | Equilibrate |
-
-
MS Detector Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Target Ion (SIM/SIR): m/z 266.2 (for [M+H]⁺ of the free amine).
-
Optimize capillary voltage, cone voltage, and gas flows for your specific instrument.
-
-
System Suitability:
-
Expected Retention Time: Highly dependent on the exact system, but should be well-retained away from the solvent front.
-
Peak Shape: Aim for a USP tailing factor < 1.5.
-
Hydrolysis Check: Monitor for any peak corresponding to the free boronic acid (expected [M+H]⁺ ≈ 186.1).
-
Protocol 2: Sample Preparation for Analysis
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 2.0 mg of (R)-BoroLeu-(+)-Pinanediol-hydrochloride into a clean 2 mL volumetric flask.
-
Add ~100 µL of Acetonitrile to dissolve the solid.
-
Dilute to the 2.0 mL mark with HPLC-grade water. Mix thoroughly. This creates a stock solution in 5% Acetonitrile.
-
-
Working Solution (0.1 mg/mL):
-
Transfer 100 µL of the 1 mg/mL stock solution into a 1 mL HPLC vial.
-
Add 900 µL of 95:5 Water:Acetonitrile to the vial.
-
Cap and vortex to mix.
-
-
Filtration:
-
If the solution appears cloudy or contains visible particulates, filter through a 0.45 µm PTFE or nylon syringe filter before injection.
-
References
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Google Scholar.
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). LabRulez LCMS. [Link]
-
How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]
-
Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. (n.d.). Scholars Research Library. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (n.d.). ResearchGate. [Link]
-
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. [Link]
-
HPLC Peak Tailing. (2022). Axion Labs. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]
-
Determination of Trace Amounts of Boric Acid in Cosmetics. (n.d.). cromlab-instruments.es. [Link]
-
Trouble purifying my boronate ester compound. (2024). Reddit. [Link]
-
Understanding (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. waters.com [waters.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 17. reddit.com [reddit.com]
Overcoming steric hindrance in (R)-BoroLeu-(+)-Pinanediol-hydrochloride reactions
Topic: Overcoming Steric Hindrance in Synthesis & Deprotection
Technical Overview & Core Challenge
(R)-BoroLeu-(+)-Pinanediol-hydrochloride (CAS: 779357-85-6) is a critical chiral intermediate used primarily in the synthesis of proteasome inhibitors like Bortezomib (Velcade) .
The Steric Paradox: The (+)-pinanediol group is a bulky, bicyclic chiral auxiliary. It is selected specifically because its steric bulk locks the boron atom's configuration, preventing racemization and protecting the Lewis-acidic boron from premature reaction. However, this same bulk creates significant kinetic barriers during downstream transformations:
-
N-Terminal Coupling: The bulky pinanediol ester adjacent to the
-carbon shields the amine, making peptide coupling reactions sluggish. -
Boronate Deprotection: The pinanediol ester is thermodynamically stable and kinetically inert to standard hydrolysis, requiring specialized "exchange" protocols to remove.
Troubleshooting Guide: N-Terminal Coupling
Issue: Low yields or incomplete conversion when coupling (R)-BoroLeu-(+)-Pinanediol with carboxylic acids (e.g., N-Boc-L-Phenylalanine).
Diagnostic & Solutions
| Symptom | Probable Cause | Technical Solution |
| Stalled Reaction (<50% conversion) | Steric shielding of the amine by the pinanediol cage. | Switch Coupling Reagent: Standard carbodiimides (DCC/EDC) are too weak. Use HATU or TBTU which generate more reactive active esters (OAt/OBt) to penetrate the steric shield.[1] |
| Gelation / Poor Solubility | The HCl salt is ionic; the free base is lipophilic. | Solvent Optimization: Use a DCM/DMF (3:1) mixture. DCM solubilizes the lipophilic pinanediol moiety, while DMF solvates the ionic coupling reagents. |
| Epimerization at | Over-activation or excess base. | Base Control: Use DIPEA (Diisopropylethylamine) instead of TEA. Maintain temperature at 0°C during base addition, then warm to RT. Avoid collidine if using HATU to prevent uronium salt side-reactions. |
Recommended Workflow: TBTU-Mediated Coupling
Standard protocol for coupling hindered amino-boronates.
-
Dissolution: Dissolve N-Boc-L-Phenylalanine (1.0 eq) and TBTU (1.1 eq) in anhydrous DCM/DMF.
-
Activation: Add DIPEA (3.0 eq) at 0°C. Stir for 5 minutes.
-
Addition: Add (R)-BoroLeu-(+)-Pinanediol-HCl (1.0 eq) in one portion.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Check via HPLC. If <90% conversion after 4h, add 0.1 eq HATU.
Troubleshooting Guide: Pinanediol Deprotection
Issue: Standard acidic or basic hydrolysis fails to remove the pinanediol group.
The "Exchange" Solution: Direct hydrolysis is ineffective due to the high stability of the cyclic boronate. The industry-standard solution is Transesterification/Exchange using a "sacrificial" boronic acid (typically Isobutylboronic acid or Phenylboronic acid ). This drives the equilibrium toward the release of the pinanediol by trapping it with the sacrificial agent.
Deprotection Decision Matrix
| Method | Reagent | Pros | Cons |
| Biphasic Exchange (Recommended) | Isobutylboronic acid (iBuB(OH) | Mild; Recycles chiral auxiliary; High yield. | Requires phase separation optimization. |
| Oxidative Cleavage | NaIO | Fast; Irreversible. | Destroys the drug: Oxidative conditions often degrade the sensitive peptide backbone or oxidize the boron-carbon bond. Avoid for Bortezomib. |
| Lewis Acid Cleavage | BCl | Very fast. | Harsh; Incompatible with acid-sensitive protecting groups (Boc). |
Visualizing the Solution
Workflow: Biphasic Transesterification Mechanism
This diagram illustrates the "Exchange Method" used to overcome the steric stability of the pinanediol ester.
Caption: The biphasic exchange separates the desired free boronic acid (aqueous phase) from the stable pinanediol-isobutylboronate byproduct (organic phase), driving the reaction to completion.
Detailed Experimental Protocol
Protocol A: Deprotection via Isobutylboronic Acid Exchange
Reference Standard for Bortezomib Synthesis.
Reagents:
-
Substrate: Peptidyl-BoroLeu-Pinanediol (10 mmol)
-
Sacrificial Agent: Isobutylboronic acid (2-methylpropaneboronic acid) (15 mmol, 1.5 eq)
-
Solvent A: Methanol (50 mL)
-
Solvent B: Hexane (50 mL)
-
Acid: 1N HCl (50 mL)
Step-by-Step:
-
Dissolution: Dissolve the substrate and isobutylboronic acid in Methanol/Hexane (1:1).
-
Acidification: Add 1N HCl. The mixture will form two phases.
-
Agitation: Stir vigorously at Room Temperature for 12–16 hours. Note: Vigorous stirring is crucial to maximize surface area for phase transfer.
-
Separation: Stop stirring. The layers will separate.
-
Organic Layer (Hexane): Contains the sacrificial Pinanediol-Isobutylboronate (waste/recycle).
-
Aqueous/Methanolic Layer: Contains the deprotected Peptidyl-Boronic Acid.
-
-
Extraction: Wash the aqueous layer twice with fresh hexane to remove residual pinanediol.
-
Isolation: Concentrate the aqueous layer under vacuum (keep T < 40°C) to yield the boronic acid (often isolated as the trimeric boroxine upon drying).
Frequently Asked Questions (FAQ)
Q1: Why is my coupling reaction solidifying? A: (R)-BoroLeu-(+)-Pinanediol-HCl is a salt. If you use pure DCM, the salt may not dissolve. If you use pure DMF, the non-polar pinanediol group may cause aggregation. Solution: Use a co-solvent system. Start with the amino acid and coupling agent in DMF, then dilute with DCM before adding the BoroLeu salt.
Q2: Can I use oxidative cleavage (NaIO4) to remove the pinanediol?
A: Technically yes, but risky. Periodate cleavage is aggressive and can oxidize the
Q3: How do I store (R)-BoroLeu-(+)-Pinanediol-HCl? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). While the pinanediol ester is stable, the hydrochloride salt is hygroscopic. Moisture uptake can lead to hydrolysis of the salt and subsequent protodeboronation over long periods.
References
-
Coutts, S. J., et al. (1994).[2] Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters. Link
-
Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chirality Transfer. Journal of the American Chemical Society. Link
-
Zhu, Y., et al. (2009). Process for the preparation of Bortezomib. Patent WO2009036281A2. Link
-
Bachem Technical Guides. (2024). Peptide Coupling Reagents: Handling Sterically Hindered Amino Acids. Link
Sources
Reducing impurities in commercial (R)-BoroLeu-(+)-Pinanediol-hydrochloride batches
Technical Support Center: (R)-BoroLeu-(+)-Pinanediol-Hydrochloride Optimization & Impurity Remediation Guide
Executive Summary & Compound Profile
Target Analyte: (R)-1-amino-3-methylbutylboronic acid pinanediol ester hydrochloride CAS: 179324-87-9 (Generic/Related) Role: Critical intermediate for Bortezomib (Velcade) and Ixazomib synthesis.[1]
The Commercial Challenge: Commercial batches of (R)-BoroLeu-(+)-Pinanediol-HCl often arrive with variable physical states—ranging from free-flowing white powders to hygroscopic, sticky yellow gums. These variances are rarely due to the core molecule but rather specific impurity profiles: stereoisomers , hydrolysis products , and oxidative degradants .
This guide provides a root-cause analysis and remediation protocols to standardize your starting material before downstream coupling.[1]
Diagnostic Troubleshooting (FAQ)
Q1: My incoming batch is a sticky gum/oil instead of a solid. Is it degraded? A: Not necessarily, but it requires intervention.
-
Cause: This compound is an amine hydrochloride salt. If the final isolation step involved excess HCl or residual high-boiling solvents (like DMF or DMSO), or if the "drying" phase was insufficient, the salt becomes extremely hygroscopic.[1]
-
Immediate Fix: Perform Protocol A (Trituration) below to remove trapped solvent and induce crystallization.
Q2: I see multiple peaks in my HPLC chromatogram. How do I know if they are real impurities or artifacts? A: Boronic esters are tricky.
-
Artifacts: Pinanediol esters are stable, but can hydrolyze on-column if the mobile phase is too acidic or the run time is too long, showing a "ghost peak" of the free boronic acid.[1]
-
Real Impurities: Look for the (S)-diastereomer (a synthesis byproduct) or de-boronated species (amine).
-
Test: Inject the sample; if the "impurity" peak area increases with residence time on the column or changes with flow rate, it is an artifact.
Q3: The optical rotation is lower than the CoA claims. Why? A: This is the primary indicator of diastereomeric contamination . The Matteson homologation used to synthesize this molecule typically yields ~95-99% diastereomeric excess (de).[1] If your batch is 95% de, you have 2.5% of the (S)-isomer, which significantly impacts optical rotation and downstream yield.[1] Use Protocol B (Recrystallization) .
Impurity Profiling: The "Why" and "What"
Understanding the origin of impurities allows you to select the correct purification strategy.
| Impurity Type | Origin | Risk Level | Removal Strategy |
| (S)-Isomer | Incomplete stereocontrol during Matteson homologation.[1] | Critical | Recrystallization (Solubility difference). |
| Free Pinanediol | Hydrolysis of the ester bond. | Moderate | Trituration (Pinanediol is soluble in ether/hexanes). |
| De-boronated Amine | Oxidative cleavage (C-B bond breakage). | High | Salt formation (Different solubility profile).[2] |
| Oxidized Alcohol | Oxidation of C-B bond to C-OH (Leucinol). | High | Recrystallization.[3][4][5] |
Visualizing Impurity Pathways
Caption: Degradation and formation pathways for common impurities in BoroLeu pinanediol ester batches.
Remediation Protocols
⚠️ Safety: Boronic compounds can be bioactive. Handle in a fume hood.
Protocol A: Trituration (For Sticky/Oily Batches)
Use this to remove residual solvents and free pinanediol.
-
Preparation: Place the sticky solid (e.g., 10 g) in a round-bottom flask.
-
Solvent Addition: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) (approx. 5-10 volumes, 50-100 mL).[1]
-
Note: The hydrochloride salt is generally insoluble in ether, while free pinanediol and organic impurities are soluble.
-
-
Agitation: Sonicate for 10 minutes or stir vigorously for 1 hour at room temperature. The oil should harden into a white suspension.
-
Filtration: Filter the solid under nitrogen (to prevent moisture absorption).
-
Drying: Vacuum dry at <40°C.
Protocol B: Recrystallization (For Stereochemical Purity)
Use this to upgrade diastereomeric purity (removing the S-isomer).
-
Solvent System: Ethyl Acetate : Hexane (1:3) or Dichloromethane : Ether .
-
Dissolution:
-
Dissolve the crude salt in the minimum amount of warm Ethyl Acetate (approx. 40-50°C). Do not boil excessively to avoid thermal degradation.
-
If insoluble particles remain, filter hot.[5]
-
-
Crystallization:
-
Slowly add Hexane (anti-solvent) dropwise until persistent turbidity is observed.
-
Allow the solution to cool to room temperature with slow stirring.
-
Transfer to a fridge (4°C) for 4-12 hours.
-
-
Collection: Filter the white crystals. Wash with cold Hexane.
-
Yield vs. Purity: Expect ~70-80% recovery. If the mother liquor contains significant product, it can be concentrated and re-processed, though purity will be lower.
Protocol C: Decision Tree for Purification
Caption: Workflow for assessing and treating commercial BoroLeu batches.
Analytical Method (HPLC)
To verify your purification, use a method that minimizes on-column hydrolysis.[1]
-
Column: C18 (e.g., Waters XBridge or similar), 3.5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).
-
Mobile Phase B: Acetonitrile (High organic content helps stability).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Temperature: Ambient (High heat accelerates hydrolysis).
-
Detection: UV 210 nm (Low wavelength required as the chromophore is weak).
References
-
Synthesis and Stability of Pinanediol Esters: Matteson, D. S., et al. "Synthesis of alpha-amido boronic acids."[1] Journal of the American Chemical Society. Link
-
Impurity Profiling of Boronic Esters: Kumar, A., et al. "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC."[6] Journal of Liquid Chromatography & Related Technologies. Link
-
Purification of Amino Boronates: "Process for the preparation of Bortezomib and intermediates." Patent WO2009004350. Link
-
Hydrolytic Stability Data: Morandi, F., et al. "Stability of Boronic Esters to Hydrolysis: A Comparative Study." Organic & Biomolecular Chemistry. Link
Sources
- 1. CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Advanced ¹H NMR Interpretation Guide for (R)-BoroLeu-(+)-Pinanediol-HCl: A Comparative Analysis
As drug development increasingly relies on targeted covalent inhibitors, alpha-amino boronic acids have emerged as a cornerstone pharmacophore, most notably in the synthesis of the proteasome inhibitor Bortezomib[1]. However, the inherent instability and reactivity of free alpha-amino boronic acids present significant analytical challenges[2]. To mitigate this, the boronic acid moiety is routinely masked as an ester.
This guide provides an objective, mechanistic comparison of chiral derivatization strategies, focusing on the ¹H NMR interpretation of (R)-BoroLeu-(+)-Pinanediol-hydrochloride as a self-validating system for determining diastereomeric excess (d.e.) and structural integrity[3].
The Analytical Challenge: Why Derivatization is Necessary
Free alpha-amino boronic acids are highly prone to spontaneous rearrangement, oxidation, and racemization if the amino group is not protonated or the boronic acid is not protected[1]. Furthermore, direct NMR analysis of free boronic acids is notoriously difficult. Boron-11 (¹¹B) possesses a nuclear spin of
To resolve these analytical bottlenecks, researchers employ esterification. The choice of the diol protecting group directly dictates the analytical utility of the resulting NMR spectra.
Comparative Analysis of Boronic Acid Protection Strategies
| Feature | Free (R)-BoroLeu (Unprotected) | BoroLeu-Pinacol Ester (Achiral) | (R)-BoroLeu-(+)-Pinanediol Ester (Chiral) |
| Chemical Stability | Low (Prone to boroxine formation & racemization) | High (Stable to most coupling conditions) | High (Stable, easily isolated as HCl/TFA salt)[4] |
| NMR Signal Resolution | Poor (Severe quadrupolar broadening) | Excellent (Sharp signals) | Excellent (Sharp signals, distinct methyl shifts) |
| Stereochemical Differentiation | Impossible via standard ¹H NMR | Impossible without chiral shift reagents | Directly quantifiable via diastereomeric peak integration |
| Primary Analytical Use | Aqueous biological assays | General synthetic intermediate | Chiral purity validation & API synthesis [2] |
Causality & Expert Insights: The (+)-Pinanediol Advantage
The superiority of (+)-pinanediol—specifically the (1S, 2S, 3R, 5S) isomer—lies in its dual function as both a robust protecting group and an internal chiral auxiliary[3].
When racemic or partially enriched BoroLeu is esterified with (+)-pinanediol, the enantiomers are converted into stable diastereomers: (R, 1S, 2S, 3R, 5S) and (S, 1S, 2S, 3R, 5S).
The bulky, rigid bicyclic structure of the pinanediol ring restricts free rotation around the C-B bond. This creates a highly specific magnetic environment where the anisotropic shielding from the pinanediol bridgehead methyl groups differentially affects the isobutyl side chain of the leucine moiety. Consequently, the methyl doublets of the leucine side chain, as well as the pinanediol methyl singlets, exhibit distinct, measurable chemical shift differences (
Fig 1. Convergent synthesis pathway of Bortezomib highlighting the chiral intermediate.
Self-Validating Experimental Protocol: ¹H NMR Workflow
To ensure high-fidelity data, the NMR protocol must be treated as a self-validating system. Solvent selection is critical; non-nucleophilic solvents like CDCl₃ are strongly preferred over protic solvents (which can induce slow ester exchange) or highly hygroscopic solvents (where water can trigger partial hydrolysis back to the free boronic acid).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of (R)-BoroLeu-(+)-Pinanediol-HCl in 0.6 mL of anhydrous CDCl₃. Ensure the sample is fully dissolved to prevent line broadening from aggregation.
-
Acquisition Parameters: Acquire the ¹H NMR spectrum at
400 MHz at 298 K. Use a standard 30° pulse sequence with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration. -
Spectral Phasing & Baseline Correction: Apply rigorous manual phasing and a multipoint baseline correction. Accurate integration of minor diastereomeric impurities requires a perfectly flat baseline.
-
Peak Identification:
-
Pinanediol Methyls: Locate the three distinct singlets typically found between
ppm and ppm. -
Leucine Methyls: Locate the two doublets from the isobutyl group around
ppm. -
Alpha-Proton (CH-B): Observe the broad multiplet around
ppm (broadened by ¹¹B coupling).
-
-
Diastereomeric Excess (d.e.) Calculation: Identify the corresponding methyl signals for the (S)-diastereomer (impurity). Integrate the target (R)-peak (
) and the impurity (S)-peak ( ).-
Formula:
-
Fig 2. Self-validating NMR workflow for determining diastereomeric excess (d.e.).
Quantitative Data Presentation
The following table summarizes the diagnostic chemical shifts used to validate the structural identity and stereochemical purity of the intermediate. Note that exact shifts may vary slightly depending on concentration and the exact salt form (HCl vs TFA)[4].
| Proton Assignment | Approximate Chemical Shift ( | Multiplicity & Integration | Mechanistic Note |
| Pinanediol CH₃ (Bridgehead) | Singlet, 3H | Highly sensitive to the stereocenter at the alpha-carbon. | |
| Leucine CH₃ (Isobutyl) | Doublet, 3H | Diastereomeric splitting observed if (S)-isomer is present. | |
| Leucine CH₃ (Isobutyl) | Doublet, 3H | Second methyl of the isobutyl group. | |
| Pinanediol CH₃ (Bridgehead) | Singlet, 3H | Secondary diagnostic peak for integration. | |
| Pinanediol CH₃ (Bridgehead) | Singlet, 3H | Tertiary diagnostic peak. | |
| Alpha-CH (CH-B) | Broad Multiplet, 1H | Broadened due to quadrupolar relaxation of the ¹¹B nucleus. | |
| Pinanediol CH-O | Doublet of Doublets, 1H | Confirms successful esterification; sharp signal. | |
| Amine (NH₃⁺) | Broad Singlet, 3H | Confirms the hydrochloride/trifluoroacetate salt form. |
References
- Benchchem. Bortezomib-pinanediol.
- Luxembourg Bio Technologies. A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron (2009).
- National Institutes of Health (PMC). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology.
- MDPI. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Bortezomib-pinanediol | Benchchem [benchchem.com]
- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads [mdpi.com]
A Comparative Guide to Determining the Enantiomeric Excess of (R)-BoroLeu-(+)-Pinanediol-hydrochloride
In the landscape of modern drug development, the stereochemical purity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. (R)-BoroLeu-(+)-Pinanediol-hydrochloride, a key building block in the synthesis of cutting-edge therapeutics, is no exception. Its enantiomeric excess (ee) directly influences the stereochemical integrity of the final active pharmaceutical ingredient (API), making robust and reliable analytical methods for its determination paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
The Imperative of Enantiomeric Purity
The physiological environment is inherently chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. For (R)-BoroLeu-(+)-Pinanediol-hydrochloride, ensuring a high enantiomeric excess is crucial for the stereospecific synthesis of its downstream targets, preventing the formation of diastereomeric impurities in the final API that can be difficult and costly to remove. Regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and their intermediates, making the validation of analytical methods for ee determination a critical component of the drug development lifecycle.[1][2]
A Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess hinges on the ability to differentiate between two molecules that are mirror images of each other. This is achieved by creating a transient diastereomeric interaction, which can be accomplished through various analytical techniques. Each method offers a unique set of advantages and limitations in terms of selectivity, sensitivity, speed, and resource requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Sensitivity | High | Moderate | High |
| Resolution | Excellent | Good to Excellent | Excellent |
| Method Development | Can be time-consuming | Relatively rapid | Rapid |
| Instrumentation | Standard HPLC system with a chiral column | High-field NMR spectrometer | Capillary Electrophoresis system |
| Destructive? | Yes | No | Yes (minimal sample consumption) |
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most widely adopted technique for the enantioselective analysis of pharmaceutical compounds due to its robustness, high resolution, and well-established validation protocols.[3][4] The separation is predicated on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
The "Why": Mechanistic Insights into Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the workhorses of chiral HPLC.[5][6] Their chiral recognition ability stems from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. For a molecule like (R)-BoroLeu-(+)-Pinanediol-hydrochloride, the amino group and the boronic ester moiety are key interaction points that engage with the CSP, leading to the formation of transient diastereomeric complexes with different stabilities and, consequently, different retention times.
Experimental Protocol: Chiral HPLC Method for (R)-BoroLeu-(+)-Pinanediol-hydrochloride
This protocol provides a starting point for method development and must be optimized and validated for specific applications.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a good starting point.[7]
2. Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[7]
-
For basic compounds like aminoboronic esters, the addition of a small amount of a basic modifier (e.g., diethylamine, 0.1% v/v) to the mobile phase is often necessary to improve peak shape and resolution.[7]
-
Start with a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine and optimize the ratio of the alcohol modifier to achieve optimal separation.
3. Sample Preparation:
-
Accurately weigh and dissolve the (R)-BoroLeu-(+)-Pinanediol-hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
5. Data Analysis and Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Method Validation: Ensuring Trustworthiness
A chiral HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Chiral Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption
Chiral Capillary Electrophoresis is a powerful separation technique that offers extremely high efficiency and requires only nanoliter volumes of sample. [10]Enantiomers are separated based on their differential migration in an electric field, which is induced by their interaction with a chiral selector added to the background electrolyte (BGE). [11]
The "Why": Creating Differential Electrophoretic Mobilities
In an achiral environment, enantiomers have identical electrophoretic mobilities. However, in the presence of a chiral selector in the BGE, they form transient diastereomeric complexes with different formation constants and/or mobilities. This difference in interaction leads to a difference in their overall migration times, enabling their separation. For the analysis of amino acid derivatives like (R)-BoroLeu-(+)-Pinanediol-hydrochloride, cyclodextrins and their derivatives are commonly used as chiral selectors. [12]
Experimental Protocol: Chiral CE Method
This protocol provides a general framework for developing a chiral CE method.
1. Instrumentation:
-
A capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
2. Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution, such as a phosphate or borate buffer, at a pH where the analyte is charged.
-
Add a chiral selector to the BGE. For amino acid derivatives, sulfated-β-cyclodextrin is often a good choice. The concentration of the chiral selector needs to be optimized (typically in the range of 5-20 mM).
3. Sample Preparation:
-
Dissolve the (R)-BoroLeu-(+)-Pinanediol-hydrochloride sample in water or the BGE to a concentration of approximately 0.1-1 mg/mL.
4. Electrophoretic Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Applied Voltage: 15-25 kV (the polarity will depend on the charge of the analyte and the direction of the electroosmotic flow).
-
Capillary Temperature: 25 °C.
-
Detection: 200-220 nm.
5. Data Analysis:
-
The enantiomers will appear as two separate peaks in the electropherogram.
-
Calculate the % ee from the corrected peak areas of the two enantiomers.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for determining the enantiomeric excess of (R)-BoroLeu-(+)-Pinanediol-hydrochloride depends on the specific requirements of the analysis.
-
Chiral HPLC remains the gold standard for routine quality control in a regulated environment, offering high resolution, robustness, and a wealth of available validation protocols.
-
NMR Spectroscopy is an invaluable tool for structural confirmation and for situations where sample preservation is critical. Its ability to provide a direct measure of the enantiomeric ratio without the need for a reference standard of the minor enantiomer is a significant advantage.
-
Chiral Capillary Electrophoresis excels in high-throughput screening and method development due to its speed and minimal sample and reagent consumption. Its exceptional resolving power makes it suitable for challenging separations.
Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, will enable the selection of the most appropriate method to ensure the stereochemical integrity of this vital pharmaceutical intermediate.
References
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. Seton Hall University Dissertations and Theses (ETDs). Available at: [Link].
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link].
-
Study on the use of boromycin as a chiral selector in capillary electrophoresis. PubMed. Available at: [Link].
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Spectroscopy Online. Available at: [Link].
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link].
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. Available at: [Link].
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link].
-
A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. ResearchGate. Available at: [Link].
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. Available at: [Link].
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link].
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath Research Portal. Available at: [Link].
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Technology Networks. Available at: [Link].
-
Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. MDPI. Available at: [Link].
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link].
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link].
-
Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI. Available at: [Link].
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace by Typeset. Available at: [Link].
-
NMR determination of enantiomeric excess. ResearchGate. Available at: [Link].
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link].
-
Chiral HPLC Separations. Phenomenex. Available at: [Link].
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link].
-
Insertion of chiral carbenoids into pinanediol boronic esters. Arkivoc. Available at: [Link].
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Study on the use of boromycin as a chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
IC50 Comparison Guide: (R)-BoroLeu-(+)-Pinanediol-hydrochloride vs. Bortezomib
Executive Summary
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of proteasome inhibitors is critical for downstream drug development. Bortezomib (Pyz-Phe-boroLeu) is a first-in-class, highly potent inhibitor of the 26S proteasome, relying on a free boronic acid moiety to covalently trap the enzyme's catalytic threonine[1]. In contrast, (R)-BoroLeu-(+)-Pinanediol-hydrochloride features a bulky, chiral pinanediol protecting group esterified to the boron atom. While primarily utilized as a synthetic intermediate, evaluating the intact pinanediol ester provides a fascinating mechanistic contrast: the steric bulk significantly reduces direct proteasome affinity, yet these derivatives maintain cytotoxicity by modulating alternative oncogenic targets such as CIP2A[2].
This guide provides an objective comparison of their IC50 profiles, the mechanistic causality behind their divergence, and self-validating experimental protocols for accurate quantification.
Mechanistic Divergence: Boronic Acid vs. Boronic Ester
The stark difference in IC50 values between these two compounds is rooted in their distinct molecular interactions at the catalytic site of the 20S proteasome (specifically the
-
Bortezomib (The Electrophilic Trap): The free boronic acid group in Bortezomib acts as a potent Lewis acid. The empty p-orbital of the boron atom is highly susceptible to nucleophilic attack by the hydroxyl group of the N-terminal threonine (Thr1O
) in the proteasome. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively halting the ubiquitin-proteasome degradation pathway and triggering apoptosis[3]. -
Pinanediol-Protected Derivatives (Steric Occlusion): In (R)-BoroLeu-(+)-Pinanediol-hydrochloride, the boron atom is esterified by a bulky bicyclic diol. This pinanediol group sterically hinders the approach of the Thr1 hydroxyl, preventing the formation of the tetrahedral adduct. Consequently, its direct proteasome inhibitory potency drops significantly[2]. However, compounds retaining this bulky group have been shown to induce apoptosis through a parallel pathway by downregulating the CIP2A oncoprotein[2].
Caption: Mechanistic divergence between Bortezomib and Pinanediol-protected derivatives.
Comparative Quantitative Data (IC50)
The table below synthesizes the inhibitory concentrations required to achieve 50% inhibition (IC50) across isolated enzymes and specific cell lines.
| Compound | Target / Assay System | IC50 Value | Mechanistic Note | Ref |
| Bortezomib | 20S Proteasome ( | 0.6 nM (Ki) / ~7 nM | High-affinity covalent reversible binding. | [1] |
| Bortezomib | HL-60 / U266 Cell Lines | < 10 nM | Potent induction of apoptosis. | [4] |
| Bortezomib | H460 Cell Line | 100 nM | Broad-spectrum anti-proliferative effect. | [3] |
| Pinanediol-Derivatives | 20S Proteasome ( | > 100 nM | ~40% inhibition at 100 nM due to steric block. | [2] |
| Pinanediol-Derivatives | HepG2 / Sk-Hep1 Cell Lines | 9.8 - 70 nM | Cytotoxicity driven via CIP2A downregulation. | [4],[2] |
Experimental Methodologies for IC50 Validation
To generate reliable, reproducible IC50 data, the experimental design must account for the slow-binding kinetics of boronic acids and the auto-fluorescence of complex compounds.
Protocol 1: 20S Proteasome Chymotrypsin-like Activity Assay
Causality & Expert Insight: We utilize the fluorogenic substrate Suc-LLVY-AMC because it is highly specific for the chymotrypsin-like (
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.01% BSA to prevent non-specific plastic binding).
-
Compound Dilution: Serially dilute Bortezomib and (R)-BoroLeu-(+)-Pinanediol-hydrochloride in 100% DMSO. Dilute further in assay buffer to achieve a final DMSO concentration of
1% (DMSO >1% can denature the 20S proteasome). -
Enzyme Incubation: Incubate purified human 20S proteasome (0.5 nM final concentration) with the compound dilutions for 30 minutes at 37°C .
-
Self-Validation Check (Baseline): Read the plate before substrate addition to subtract any inherent compound auto-fluorescence.
-
Substrate Addition: Add Suc-LLVY-AMC to a final concentration of 20
M. -
Kinetic Measurement: Measure fluorescence (Excitation: 360 nm / Emission: 460 nm) kinetically every 2 minutes for 1 hour using a microplate reader.
-
Data Analysis: Extract the initial velocity (
) from the linear portion of the kinetic curve. Calculate the IC50 using a 4-parameter non-linear regression model in GraphPad Prism.
Protocol 2: Cell Viability Assay (MTT)
Causality & Expert Insight: While the enzymatic assay measures direct target engagement, the MTT assay validates cellular permeability and functional cytotoxicity.
-
Cell Seeding: Seed HL-60 or U266 cells at
cells/well in a 96-well plate. Allow 24 hours for acclimation. -
Treatment: Treat cells with varying concentrations of the inhibitors (0.1 nM to 10
M) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 M Epoxomicin). -
MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Readout: Lyse cells and dissolve formazan crystals using DMSO. Read absorbance at 570 nm to determine the IC50 of cell viability.
Caption: Step-by-step experimental workflow for determining proteasome inhibition IC50.
References
-
BPS Bioscience. PS-341 (MG-341) Proteasome 27715-1 Product Data.[1] URL:[Link]
-
Zhu, Y., et al. (2009). Design, synthesis, biological evaluation, and structure-activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors. Journal of Medicinal Chemistry.[4] URL:[Link]
-
Liu, Y., et al. (2013). Bortezomib Congeners Induce Apoptosis of Hepatocellular Carcinoma via CIP2A Inhibition. International Journal of Molecular Sciences (MDPI).[2] URL:[Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Bortezomib Congeners Induce Apoptosis of Hepatocellular Carcinoma via CIP2A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Design, synthesis, biological evaluation, and structure-activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors, part I: comprehensive understanding of the SAR of alpha-amino acid boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reference Standards for (R)-BoroLeu-(+)-Pinanediol-HCl Analysis
This guide provides an authoritative technical comparison of reference standards for (R)-BoroLeu-(+)-Pinanediol-hydrochloride , a critical intermediate in the synthesis of proteasome inhibitors like Bortezomib (Velcade) and Ixazomib.
Executive Summary: The "Gold Standard" in Boronic Acid Analytics
In the development of peptide boronic acid drugs, the stability of the boronic acid moiety is the primary analytical challenge. Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), making accurate quantitative analysis nearly impossible.
The Solution: The (R)-BoroLeu-(+)-Pinanediol-HCl ester serves as the industry "Gold Standard" reference material. Unlike the free acid or the pinacol (Bpin) ester, the pinanediol ester offers exceptional hydrolytic stability and high crystallinity, enabling precise stoichiometric control during GMP manufacturing.
This guide compares the performance of the Pinanediol-HCl standard against its primary alternatives: the Free Boronic Acid and the Pinacol Ester.[1]
Technical Comparison: Product vs. Alternatives
The Product: (R)-BoroLeu-(+)-Pinanediol-HCl[2][3][4][5]
-
Structure: A leucine boronic acid analog protected by (+)-pinanediol, stabilized as a hydrochloride salt.[3][5]
-
Key Feature: The (+)-pinanediol group is a chiral auxiliary (1S, 2S, 3R, 5S). This converts enantiomeric impurities (S-isomer) into diastereomers , allowing for chiral purity determination using standard achiral C18 HPLC columns.
Alternative A: Free Boronic Acid ((R)-BoroLeu-OH)
-
The Flaw: Exists in a dynamic equilibrium between the monomeric acid and the cyclic boroxine trimer. This equilibrium is concentration- and solvent-dependent, leading to variable NMR signals and non-linear HPLC response factors.
-
Verdict: Unsuitable for quantitative reference standards.
Alternative B: Pinacol Ester (Bpin Analog)
-
The Flaw: While popular in Suzuki coupling, pinacol esters are kinetically unstable on silica and reverse-phase HPLC columns.[6] They frequently hydrolyze during analysis, leading to "ghost peaks" of the free acid.
-
Verdict: Acceptable for synthetic throughput but poor for GMP release testing.
Performance Matrix
| Feature | (R)-BoroLeu-(+)-Pinanediol-HCl | Free Boronic Acid | Pinacol Ester (Bpin) |
| State | Crystalline Solid (Stable) | Amorphous/Oily (Hygroscopic) | Oily/Low-Melting Solid |
| Hydrolytic Stability | High (Stable in RP-HPLC) | Low (Forms Boroxines) | Medium (Hydrolyzes on column) |
| Chiral Analysis | Diastereomeric (Separable on C18) | Enantiomeric (Requires Chiral Col) | Enantiomeric (Requires Chiral Col) |
| UV Detection | Low (Requires ELSD/CAD/MS) | Low | Low |
| Shelf Life | >2 Years (Desiccated) | <6 Months (Variable) | 6-12 Months |
Visualizing the Stability Hierarchy
The following diagram illustrates the thermodynamic stability and analytical pathways for the different boronic acid forms.
Figure 1: Stability hierarchy of boronic acid derivatives. The Pinanediol ester represents a thermodynamic "sink," resisting the spontaneous hydrolysis that plagues Pinacol esters and the trimerization affecting free acids.
Experimental Protocols
Method A: Diastereomeric Purity by RP-HPLC (The "Self-Validating" Protocol)
Since the (+)-pinanediol group is chiral, the impurity (S)-BoroLeu-(+)-Pinanediol is a diastereomer of the product (R)-BoroLeu-(+)-Pinanediol. Diastereomers have different physical properties and can be separated on achiral phases.
Challenge: The molecule lacks a strong chromophore (no aromatic rings in the leucine/pinanediol backbone). Solution: Use Charged Aerosol Detection (CAD) or ELSD . If UV is the only option, derivatization is required, or detection at 205-210 nm (low sensitivity).
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Detector: CAD (Nebulizer Temp: 35°C) or MS (ESI Positive, SIM Mode).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 60 |
| 20.0 | 90 |
| 25.0 | 30 |
Interpretation:
-
Main Peak ((R, +)-isomer): Elutes ~12-14 min.
-
Impurity Peak ((S, +)-isomer): Elutes distinctively earlier or later (typically
). -
Note: Because this separates diastereomers, a single peak confirms both chemical and stereochemical purity relative to the fixed pinanediol center.
Method B: Identity by 1H-NMR (Pinanediol Integrity)
This protocol validates that the pinanediol protecting group is intact and not hydrolyzed.
-
Solvent: DMSO-d6 or Methanol-d4.
-
Key Signals:
-
Pinanediol Methyls: Look for three distinct singlets/doublets in the 0.8 – 1.4 ppm region (corresponding to the trimethyl groups of the pinane ring).
-
Alpha-Proton: The proton on the carbon attached to Boron (CH-B) typically appears broad or as a multiplet around 2.5 – 3.0 ppm, distinct from the free amino acid.
-
Amine Protons: Broad singlet at ~8.0 ppm (for NH3+).
-
Analytical Decision Tree
Use this workflow to select the correct analytical approach based on your specific development stage.
Figure 2: Analytical workflow for (R)-BoroLeu-(+)-Pinanediol-HCl. Note that intact pinanediol esters allow for diastereomeric separation on standard C18 columns.
References
-
Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link
-
Stull, R. A., et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science. Link[7]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link
-
Sigma-Aldrich. (2024). Product Specification: (R)-BoroLeu-(+)-Pinanediol-HCl. Link
-
ResearchGate. (2010). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. (R)-BoroLeu-(+)-Pinanediol-HCl | CAS: 779357-85-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. abmole.com [abmole.com]
- 5. CAS No.779357-85-6,(R)-BoroLeu-(+)-Pinanediol-HCl Suppliers [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to Elemental Analysis of (R)-BoroLeu-(+)-Pinanediol-hydrochloride for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the precise and accurate determination of the elemental composition of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This is particularly critical for heteroatom-containing compounds such as (R)-BoroLeu-(+)-Pinanediol-hydrochloride, a key building block in the synthesis of various therapeutic agents. The presence and concentration of boron, in this case, is a critical quality attribute that directly impacts the compound's identity, purity, and stoichiometric integrity.
This guide provides an in-depth comparison of the principal analytical methodologies for the elemental analysis of boron in (R)-BoroLeu-(+)-Pinanediol-hydrochloride. We will delve into the theoretical underpinnings, practical workflows, and comparative performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Combustion Analysis. This document is intended to serve as a practical resource to aid in the selection and implementation of the most appropriate analytical strategy for your specific research and development needs.
The Criticality of Boron Analysis in Pharmaceutical Intermediates
(R)-BoroLeu-(+)-Pinanediol-hydrochloride (CAS: 779357-85-6, Molecular Formula: C15H29BClNO2) is a chiral boronic acid derivative. The boron atom is the linchpin of its chemical reactivity and, consequently, its utility in synthesis. Inaccurate quantification of boron can lead to significant downstream consequences, including:
-
Incorrect Stoichiometry in Subsequent Reactions: Leading to lower yields, and the formation of impurities.
-
Miscalculation of Potency and Dosage: For boron-containing APIs, the boron content is directly related to the therapeutic dose.
-
Regulatory Scrutiny: Health authorities such as the FDA and EMA require stringent control over the elemental composition of all drug substances and intermediates.
Therefore, the choice of an analytical method for boron determination is not merely a technical decision but a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical product.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique for the elemental analysis of boron in (R)-BoroLeu-(+)-Pinanediol-hydrochloride hinges on a careful consideration of several factors, including the required sensitivity, accuracy, precision, sample throughput, and the cost of instrumentation. The following table provides a comparative overview of the most commonly employed methods.
| Feature | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Combustion Analysis |
| Principle | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection. | Excitation of atoms in an argon plasma and detection of the emitted light at characteristic wavelengths. | Complete combustion of the sample in an oxygen-rich environment, followed by detection of the resulting gases. |
| Sensitivity | Very High (ppb to ppt) | High (ppm to ppb) | Moderate (percent to high ppm) |
| Accuracy | Excellent | Very Good | Excellent |
| Precision | Excellent | Very Good | Excellent |
| Sample Throughput | High | High | Moderate |
| Matrix Effects | Can be significant, often requiring internal standards and matrix-matched calibration. | Less susceptible to matrix effects than ICP-MS. | Generally low, but can be influenced by the presence of other elements that form refractory oxides. |
| Instrumentation Cost | High | Moderate | Moderate |
| Typical Application | Trace and ultra-trace elemental analysis, impurity testing.[1] | Analysis of major and minor elements. | Bulk elemental composition of pure compounds. |
In-depth Methodological Review and Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS stands as the gold standard for trace and ultra-trace elemental analysis due to its exceptional sensitivity and selectivity.[1] For the analysis of boron in (R)-BoroLeu-(+)-Pinanediol-hydrochloride, ICP-MS offers the ability to not only determine the total boron content but also to quantify potential metallic impurities.
The high-temperature argon plasma in an ICP-MS instrument efficiently desolvates, atomizes, and ionizes the sample, ensuring that even refractory elements like boron are effectively introduced into the mass spectrometer. The choice of a specific isotope for quantification (¹¹B is typically preferred due to its higher natural abundance) and the use of an internal standard are critical for correcting instrumental drift and matrix-induced signal suppression or enhancement.
Caption: ICP-MS workflow for boron analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (R)-BoroLeu-(+)-Pinanediol-hydrochloride sample into a clean microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid and 2 mL of hydrogen peroxide to the vessel.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes to ensure complete digestion.
-
After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with 18.2 MΩ·cm deionized water.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards from a certified boron standard solution, matching the acid matrix of the digested sample.[2]
-
Use an appropriate internal standard (e.g., Scandium, Yttrium) to compensate for matrix effects and instrumental drift.
-
Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
-
Monitor the signal for the ¹¹B isotope.
-
Construct a calibration curve and determine the concentration of boron in the sample solution.
-
Calculate the weight percent of boron in the original (R)-BoroLeu-(+)-Pinanediol-hydrochloride sample.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust and reliable technique for the determination of the elemental composition of a wide range of samples. While generally less sensitive than ICP-MS, it is often more than adequate for the quantification of boron in a pure intermediate like (R)-BoroLeu-(+)-Pinanediol-hydrochloride.[3]
Similar to ICP-MS, ICP-OES utilizes an argon plasma to excite the atoms of the sample. However, instead of detecting ions, it measures the characteristic wavelengths of light emitted as the excited atoms return to their ground state. This method is less prone to certain types of interferences compared to ICP-MS and can be more cost-effective to operate.
Caption: ICP-OES workflow for boron analysis.
-
Sample Preparation: The sample preparation procedure is identical to that described for ICP-MS.
-
Instrumental Analysis:
-
Prepare a series of calibration standards from a certified boron standard solution in the same acid matrix as the samples.
-
Aspirate the blank, standards, and samples into the ICP-OES instrument.
-
Monitor the emission lines for boron (e.g., 249.773 nm and 208.959 nm).
-
Generate a calibration curve and calculate the boron concentration in the samples.
-
Determine the weight percent of boron in the original sample.
-
Combustion Analysis
Combustion analysis is a classic and highly accurate method for determining the percentage of carbon, hydrogen, nitrogen, sulfur, and in some cases, other elements in an organic compound. For boron, this typically involves a high-temperature oxidation of the sample, followed by a specific detection method for the resulting boron-containing combustion products.
The fundamental principle of combustion analysis is the complete and quantitative conversion of the elements in a sample to simple, detectable gases. This method provides a direct measure of the elemental composition of the bulk material. The choice of combustion conditions (temperature, oxidant flow rate) and the subsequent detection technique are critical for achieving accurate results.
Caption: Combustion analysis workflow for boron.
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of the (R)-BoroLeu-(+)-Pinanediol-hydrochloride sample into a tin or silver capsule.
-
-
Instrumental Analysis:
-
Introduce the capsule into the combustion furnace of the elemental analyzer, which is typically heated to around 1000°C in a stream of pure oxygen.
-
The organic matrix is combusted, and the boron is converted to boric oxide (B₂O₃).
-
The combustion gases are passed through a series of traps and columns to remove interfering substances.
-
The boron is then quantified. A common method involves trapping the B₂O₃ and titrating the resulting boric acid with a standardized base. Alternatively, the combustion products can be introduced into a detection system such as a thermal conductivity detector or an atomic emission spectrometer.
-
The instrument is calibrated using a certified standard with a known boron content.
-
The weight percent of boron in the sample is calculated based on the calibration.
-
Conclusion and Recommendations
The choice of the optimal analytical method for the elemental analysis of (R)-BoroLeu-(+)-Pinanediol-hydrochloride is contingent upon the specific requirements of the analysis.
-
For the highest sensitivity and the ability to simultaneously determine trace metal impurities, ICP-MS is the method of choice. Its capabilities are particularly valuable in a regulated pharmaceutical environment where stringent impurity profiling is required.
-
For routine quality control where high-ppm to percentage-level quantification of boron is sufficient, ICP-OES offers a robust, reliable, and more cost-effective alternative to ICP-MS.
-
Combustion analysis provides a direct and highly accurate determination of the bulk boron content and is an excellent orthogonal technique for method validation and verification.
It is strongly recommended that for regulatory submissions, the chosen analytical method be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures". This will ensure the reliability and reproducibility of the data generated.
References
- Determination of boron in organic compounds by microwave plasma–atomic emission spectrometry. Journal of Analytical Chemistry, 71(11), 1089-1095.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- CAS 779357-85-6 | (R)-BoroLeu-(+)-Pinanediol hydrochloride. Alchem Pharmtech.
- Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol, 8(2).
- (R)-BoroLeu-(+)-Pinanediol-HCl. HENAN NEW BLUE CHEMICAL CO.,LTD.
- (R)-BoroLeu-(+)-Pinanediol-HCl | CAS: 779357-85-6. finetech industry limited.
- Using ICP-MS to Measure Elemental Compositions in Drug Products.
- Boron ICP-MS Standard Solution. Carl ROTH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-BoroLeu-(+)-Pinanediol-hydrochloride
This document provides a detailed, step-by-step protocol for the proper disposal of (R)-BoroLeu-(+)-Pinanediol-hydrochloride. As a valuable chiral building block in pharmaceutical development, particularly in the synthesis of proteasome inhibitors like Bortezomib, its handling and disposal demand meticulous attention to safety and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles to ensure a safe laboratory environment and environmental stewardship.
I. Core Principles of Disposal: Hazard Identification and Risk Mitigation
(R)-BoroLeu-(+)-Pinanediol-hydrochloride is a boronic acid derivative, an amino acid ester, and a hydrochloride salt. This chemical structure informs its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogs, such as its trifluoroacetate salt and other boronic acid pinacol esters, allow for a robust hazard assessment.[2][3][4]
Boronic acids and their esters are generally classified as irritants.[3][4][5][6] The hydrochloride salt component renders the compound acidic. Therefore, all disposal procedures must be predicated on the assumption that the material is hazardous.
Table 1: Hazard Classification for Boronic Acid Analogs
| Hazard Class | GHS Hazard Statement | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | The substance may cause harm if ingested. | [2][7] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation. | [2][3][6][7] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant damage. | [2][3][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. |[2][3][6][7] |
The primary directive for disposal is to avoid drain disposal or mixing with general waste .[8] All waste containing this compound must be collected, segregated, and managed by a licensed hazardous waste disposal service.[5][9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure a comprehensive PPE protocol is in place. All operations should be conducted within a certified chemical fume hood.[5][6][10]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles or a face shield.[5][11] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5][6] | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6][10] |
| Body Protection | A lab coat or chemical-resistant apron.[5][11] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form to prevent inhalation of dust.[5] | Mitigates the risk of respiratory tract irritation. |
An emergency eyewash station and safety shower must be immediately accessible in the work area.[4][5]
III. Step-by-Step Disposal Protocol: From Benchtop to Pickup
The following procedure ensures that waste containing (R)-BoroLeu-(+)-Pinanediol-hydrochloride is handled safely and in compliance with standard laboratory practices.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[8]
-
Do Not Mix: Never mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizing agents, bases, or different solvent wastes, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]
-
Designated Containers: All waste—solid, liquid, and contaminated labware—must be collected in a designated hazardous waste container.[5][10]
Step 2: Containerization
Choosing the correct container is critical to prevent leaks and reactions.[9]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle with a screw cap).[12][13]
-
Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[13]
-
Use a funnel to prevent spills when transferring liquid waste.[5]
-
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.[8][9][10]
Table 3: Waste Container Labeling Requirements
| Label Component | Description |
|---|---|
| Header | "HAZARDOUS WASTE"[5][10] |
| Chemical Name | List the full chemical name: "(R)-BoroLeu-(+)-Pinanediol-hydrochloride".[5][10] |
| Composition | For liquid waste, list all components, including solvents and their approximate concentrations.[5][10] |
| Hazard Information | Indicate relevant hazards (e.g., "Irritant," "Acidic"). |
| Contact Information | Name of the principal investigator and laboratory location.[9] |
| Accumulation Date | The date when waste was first added to the container.[9] |
Step 4: Temporary Storage
Store sealed waste containers in a designated and secure hazardous waste accumulation area pending collection.[10][13][14] This area should be:
-
Well-ventilated.[14]
-
Away from general lab traffic, heat sources, and direct sunlight.[8][13]
-
Equipped with secondary containment to manage potential leaks.[9]
Step 5: Professional Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[5][15]
-
Complete all required waste manifest forms accurately.[5]
-
Never dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[8][9][16]
IV. Deactivation and Neutralization: A Note of Caution
While some general protocols exist for neutralizing acids or deactivating boronic esters, these should not be performed without a specific, validated procedure and direct approval from your institution's EHS department.[5][10]
-
Acid Neutralization: As a hydrochloride salt, the compound is acidic. In theory, it could be neutralized by the slow addition of a weak base like sodium bicarbonate.[12][16] However, this can generate heat and gas and should only be done if explicitly approved.
-
Boronic Ester Deactivation: Some literature suggests treating boronic ester waste with an oxidizing agent, such as hydrogen peroxide, to degrade the boronic ester moiety.[17] This is a chemical reaction that can have unknown side products and must be approached with extreme caution under EHS guidance.
For these reasons, the most reliable and safest method remains collection and professional disposal without any pre-treatment.[5]
V. Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel from the immediate area.[5]
-
Wear Full PPE: Do not attempt cleanup without the appropriate PPE as outlined in Section II.
-
Containment: Prevent the spilled material from spreading or entering drains.[5][18]
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[3][5][6]
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[18] Collect the absorbed material and place it into the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[5]
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of (R)-BoroLeu-(+)-Pinanediol-hydrochloride.
Caption: Disposal workflow for (R)-BoroLeu-(+)-Pinanediol-hydrochloride.
References
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. [Link]
-
Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
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LookChem. (n.d.). Cas 945606-99-5, (S)-BoroLeu-(-)-Pinanediol-hydrochloride. [Link]
-
Safety Data Sheet. (2016). SDS No. 030/GHS/16. [Link]
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]
-
AA Blocks Inc. (n.d.). Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Safety Data Sheet. (2015, May 17). Product: N/A. [Link]
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Risk Management Fund. (2025, May 21). Chemical Disposal Tips for Schools. [Link]
-
Lyreco Group. (n.d.). Safety Data Sheet. [Link]
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
-
Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. [Link]
-
Princeton University EHS. (n.d.). Neutralization/Deactivation/Recovery. [Link]
-
PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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A Researcher's Guide to the Safe Handling of (R)-BoroLeu-(+)-Pinanediol-hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (R)-BoroLeu-(+)-Pinanediol-hydrochloride. As a boronic acid derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile to foster a proactive safety culture in your laboratory.
Hazard Identification and Risk Profile
The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][4] Ingestion is also considered harmful.[1] Therefore, all handling procedures must be designed to strictly prevent these routes of exposure.
Table 1: GHS Hazard Profile for Structurally Related Boronic Acid Compounds
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data synthesized from safety information for (R)-BOROLEU-(+)-PINANEDIOL and other boronic acid derivatives.[1][5]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to create a reliable barrier between the researcher and the chemical. The selection of PPE is not merely a procedural step but a direct response to the identified hazards.
-
Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.[1]
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory at all times.[6][7] They must conform to appropriate government standards (e.g., OSHA 29 CFR 1910.133 or EU EN166).[4][6]
-
Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in addition to safety goggles.[7][8]
-
-
Skin and Body Protection: Boronic acids can cause skin irritation and may be harmful if absorbed dermally.[4]
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement to protect clothing and skin from incidental contact.[8]
-
Chemical-Resistant Gloves: Disposable nitrile gloves are the standard for incidental contact.[7] Gloves must be inspected for tears or holes before each use.[5] For tasks involving prolonged handling or immersion, consider heavier-duty gloves or double-gloving.[7] Crucially, gloves should be removed immediately after handling the compound using a technique that avoids touching the outer surface, and hands must be washed thoroughly. [5]
-
-
Respiratory Protection: The potential for respiratory tract irritation from airborne particles is a key concern.[1]
-
Chemical Fume Hood: All weighing, handling, and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood.[2][4][9] This is the primary engineering control to prevent inhalation.
-
Respirator: In the rare event that a fume hood is not available or during a large-scale cleanup of a spill where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[3][10][11]
-
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the potential for error and exposure. Each step is designed to contain the chemical and protect the operator.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the primary container.
Step 2: Aliquoting and Transfer (Inside Fume Hood)
-
Minimize Dust: Handle the solid compound gently to avoid creating dust. Use non-sparking tools.[2][12]
-
Weighing: If weighing directly, use an analytical balance inside the fume hood or a containment enclosure.
-
Container Management: Open the container only within the fume hood. After dispensing, securely close the container.[11]
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][6]
Caption: Workflow for handling (R)-BoroLeu-(+)-Pinanediol-hydrochloride
Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment, such as emergency eyewash stations and safety showers.[11]
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action | Follow-Up |
|---|---|---|
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[6] | Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[11][13] |
| Eye Contact | Immediately flush open eyes with plenty of water for at least 15 minutes, holding eyelids apart.[5][6] | Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air.[6][11] | If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5][6] | Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. Boronic acid waste must not be disposed of in standard trash or flushed down the drain.[9]
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[3][11]
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.[3]
-
-
Container Management:
-
Use only approved hazardous waste containers.
-
Keep containers closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name.[3]
-
-
Final Disposal:
-
Store waste containers in a designated, secure satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][14] A common method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][11]
-
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with (R)-BoroLeu-(+)-Pinanediol-hydrochloride, ensuring a safe environment for discovery.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenylboronic acid pinacol ester.
- AA Blocks Inc. (n.d.). Safety Data Sheet for 1H-Pyrazole-4-Boronic Acid Pinacol Ester.
- LookChem. (n.d.). Cas 945606-99-5, (S)-BoroLeu-(-)-Pinanediol-hydrochloride.
- MilliporeSigma. (n.d.). (R)-BOROLEU-(+)-PINANEDIOL | 2304632-71-9.
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Retrieved from [Link]
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
- Cayman Chemical. (n.d.). Material Safety Data Sheet.
- ACS Group. (n.d.). SAFETY DATA SHEET SDS No. 030/GHS/16.
- BenchChem. (2025, December). Personal protective equipment for handling 3-Chlorophenyl boronic acid.
- BLD Pharmatech. (n.d.). Safety Data Sheet for (2-Formylnaphthalen-1-yl)boronic acid.
- CymitQuimica. (2025, September 25). Safety Data Sheet for (R)-BoroLeu-(+)-Pinanediol trifluoroacetate.
- ECHEMI. (n.d.). (+)-Pinanediol SDS, 18680-27-8 Safety Data Sheets.
- BenchChem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
- Pi Chemicals. (n.d.). Material Safety Data Sheet.
- BenchChem. (2025, December). Navigating the Safe Disposal of 3-Chlorophenylboronic Acid: A Procedural Guide.
- RS Online. (2025, March 6). Safety data sheet according to UK REACH.
- Ricca Chemical Company. (n.d.). SAFETY DATA SHEET.
- TargetMol. (n.d.). Safety Data Sheet.
Sources
- 1. (R)-BOROLEU-(+)-PINANEDIOL | 2304632-71-9 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pipharm.com [pipharm.com]
- 5. commerceweb.govsci.com [commerceweb.govsci.com]
- 6. aksci.com [aksci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciencing.com [sciencing.com]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. targetmol.com [targetmol.com]
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- 14. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
